molecular formula C13H8BrN B1631002 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile CAS No. 160521-46-0

3'-Bromo-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B1631002
CAS No.: 160521-46-0
M. Wt: 258.11 g/mol
InChI Key: ZGHLPFNAHBELBC-UHFFFAOYSA-N
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Description

3'-Bromo-[1,1'-biphenyl]-4-carbonitrile ( 160521-46-0) is a high-purity biphenyl derivative supplied with a minimum purity of >98.0% (GC) . This compound is presented as a white to light yellow powder or crystal with a melting point range of 62.0 to 66.0 °C . Its molecular formula is C₁₃H₈BrN, and it has a molecular weight of 258.12 g/mol . This chemical serves as a versatile synthetic intermediate in advanced organic chemistry and drug discovery. Recent research highlights its significant value in the synthesis of inventive biphenyl and azabiphenyl derivatives that are evaluated as potential insecticidal agents . Specifically, it acts as a key precursor in Suzuki-Miyaura cross-coupling reactions to build more complex molecular architectures designed for bioactivity testing against pests like the cotton leafworm, Spodoptera littoralis . The presence of both a bromo substituent and a cyano group on the biphenyl scaffold makes it a valuable bifunctional building block for further chemical modifications in medicinal and agrochemical research. Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Not for use in humans or animals. Refer to the Safety Data Sheet (SDS) for proper handling guidelines. This compound may be harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation .

Properties

IUPAC Name

4-(3-bromophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHLPFNAHBELBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160521-46-0
Record name 3'-Bromo[1,1'-biphenyl]-4-carbonitrile
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Foundational & Exploratory

3'-Bromo-[1,1'-biphenyl]-4-carbonitrile CAS 160521-46-0 properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 160521-46-0 Formula: C₁₃H₈BrN Molecular Weight: 258.12 g/mol [1][2]

Executive Summary

3'-Bromo-[1,1'-biphenyl]-4-carbonitrile is a high-value heterobifunctional biaryl scaffold extensively utilized in the synthesis of advanced functional materials (liquid crystals, OLEDs) and pharmaceutical intermediates.[1] Its structural significance lies in its orthogonal reactivity : the 4-position carbonitrile serves as a precursor for tetrazoles, acids, or amines, while the 3'-position bromine provides a chemoselective handle for further cross-coupling reactions (Suzuki, Buchwald-Hartwig). This guide details the physicochemical properties, chemoselective synthesis, and critical handling protocols for this compound.

Physicochemical Profile

PropertySpecification
Appearance White to light yellow crystalline powder
Melting Point 62.0 – 66.0 °C
Boiling Point ~380 °C (Predicted at 760 mmHg)
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Insoluble in water
Purity Grade >98.0% (GC)
Flash Point N/A (Solid)
MDL Number MFCD05980943

Strategic Synthesis: Chemoselective Suzuki-Miyaura Coupling[1]

Retrosynthetic Analysis

The most robust route to 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile avoids statistical mixtures by exploiting the reactivity difference between aryl iodides and aryl bromides.[1]

  • Reactant A: 4-Cyanophenylboronic acid (Nucleophile)[1]

  • Reactant B: 1-Bromo-3-iodobenzene (Electrophile)[1]

Mechanism: Palladium(0) undergoes oxidative addition preferentially at the weaker C–I bond of 1-bromo-3-iodobenzene, leaving the C–Br bond intact for the final product.[1]

Experimental Protocol

Note: This protocol is designed for a 10 mmol scale.

Reagents:

  • 1-Bromo-3-iodobenzene (2.83 g, 10.0 mmol)[1]

  • 4-Cyanophenylboronic acid (1.62 g, 11.0 mmol)[1]

  • Pd(PPh₃)₄ (350 mg, 3 mol%)[1]

  • Na₂CO₃ (2M aqueous solution, 15 mL)[1]

  • Toluene/Ethanol (4:1 v/v, 50 mL)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 250 mL Schlenk flask and backfill with Argon.

  • Dissolution: Charge the flask with 1-bromo-3-iodobenzene, 4-cyanophenylboronic acid, and the solvent mixture. Degas the solution by bubbling Argon for 20 minutes (sparging) to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under a positive stream of Argon.

  • Base Addition: Add the degassed Na₂CO₃ solution.

  • Reaction: Heat the biphasic mixture to 85°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting iodide should disappear; the bromide product is stable.

  • Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).[1]

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 95:5 to 90:10).

Synthesis Pathway Diagram

SynthesisPathway Start1 1-Bromo-3-iodobenzene (Electrophile) Cat Pd(PPh3)4, Na2CO3 Toluene/EtOH, 85°C Start1->Cat Start2 4-Cyanophenylboronic Acid (Nucleophile) Start2->Cat Inter Oxidative Addition (Selective at C-I) Cat->Inter Chemoselective Coupling Product 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (Target) Inter->Product Reductive Elimination

Caption: Chemoselective synthesis exploiting the reactivity differential between C-I and C-Br bonds.

Structural Characterization (Spectroscopy)[1][5]

Researchers should validate the product using the following predicted spectroscopic signatures.

¹H NMR (400 MHz, CDCl₃)

The spectrum will display two distinct aromatic systems:

  • Ring A (Cyanophenyl): A characteristic AA'BB' system (appearing as two doublets) for the 1,4-disubstituted ring.[1]

    • δ 7.76 (d, J=8.5 Hz, 2H): Protons ortho to CN (deshielded).[1]

    • δ 7.64 (d, J=8.5 Hz, 2H): Protons meta to CN (ortho to biphenyl linkage).[1]

  • Ring B (Bromophenyl): A 1,3-disubstituted pattern.[1]

    • δ 7.73 (t, J=1.8 Hz, 1H): Proton at position 2' (between Br and Phenyl).[1]

    • δ 7.55 (ddd, J=8.0, 2.0, 1.0 Hz, 1H): Proton at position 4' (ortho to Br).

    • δ 7.50 (ddd, 1H): Proton at position 6'.

    • δ 7.35 (t, J=8.0 Hz, 1H): Proton at position 5'.

IR Spectroscopy
  • C≡N Stretch: Sharp, distinct band at 2225–2235 cm⁻¹ .

  • C=C Aromatic: 1600, 1480 cm⁻¹.

  • C-Br Stretch: ~1070 cm⁻¹.

Applications in R&D

Liquid Crystal Engineering

This compound is a "mesogenic core" precursor. The bromine atom is typically substituted with long alkyl or alkoxy chains (via Suzuki or Sonogashira coupling) to induce nematic liquid crystalline phases. The cyano group provides the strong dipole moment necessary for dielectric anisotropy in LCDs.

Drug Discovery Scaffold

In medicinal chemistry, the 3'-bromo group serves as a leaving group to attach heterocycles, creating tricyclic systems found in kinase inhibitors. The nitrile group can be hydrolyzed to a carboxylic acid or converted to a tetrazole (bioisostere), a common motif in angiotensin II receptor blockers (though typically the ortho-isomer is used, this meta-isomer explores alternative binding pockets).[1]

Application Workflow

Applications Core 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile Rxn1 Suzuki Coupling (R-B(OH)2) Core->Rxn1 Br Functionalization Rxn2 Tetrazole Formation (NaN3) Core->Rxn2 CN Functionalization LC Liquid Crystals (Mesogens) Pharma Pharmaceutical Scaffolds Rxn1->LC Alkyl/Alkoxy Chains Rxn2->Pharma Bioisosteres

Caption: Divergent synthetic utility in materials science and medicinal chemistry.

Safety & Handling (HSE)

Signal Word: WARNING

Hazard CodeDescriptionPrevention
H302 Harmful if swallowedDo not eat/drink in lab.[1] Wash hands post-handling.
H315 Causes skin irritationWear nitrile gloves and lab coat.
H319 Causes serious eye irritationWear safety goggles (ANSI Z87.1).[1]
H335 May cause respiratory irritationHandle only in a fume hood.

Disposal: Dispose of as halogenated organic waste. Do not release into drains.

References

  • TCI Chemicals. Product Specification: 3'-Bromo[1,1'-biphenyl]-4-carbonitrile (B5965).[1][3] Retrieved from [1]

  • PubChem. Compound Summary: 4'-bromo-[1,1'-Biphenyl]-4-carbonitrile (Isomer Analog Data).[1][4][5] Retrieved from [1]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Protocols. Retrieved from [1]

  • BenchChem. Protocol for 1-Bromo-4-iodobenzene Cross-Coupling Reactions. Retrieved from [1]

Sources

4-(3-Bromophenyl)benzonitrile chemical structure and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on 4-(3-Bromophenyl)benzonitrile , designed for researchers and drug development professionals.

Structural Analysis, Synthetic Methodologies, and Applications in Materials Science & Pharmacology

Executive Summary

4-(3-Bromophenyl)benzonitrile (CAS: 160521-46-0) is a critical biaryl intermediate distinguished by its orthogonal functionalization. The molecule features a rigid biphenyl core with a para-positioned nitrile group (electron-withdrawing, mesogenic) and a meta-positioned bromine atom (reactive handle, steric disruptor). This specific substitution pattern renders it indispensable in two high-value sectors:

  • Liquid Crystal Engineering: As a core mesogen where the lateral bromine disrupts crystalline packing, lowering melting points and stabilizing nematic phases.

  • Drug Discovery: As a scaffold for biaryl-based therapeutics, particularly in the synthesis of Angiotensin II receptor antagonists (sartans) and kinase inhibitors, where the nitrile serves as a precursor to tetrazoles or amidines.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers[2][3][4][5]
  • IUPAC Name: 3'-Bromo[1,1'-biphenyl]-4-carbonitrile

  • Common Synonyms: 4-(3-Bromophenyl)benzonitrile; 3'-Bromo-4-cyanobiphenyl; 4-Cyano-3'-bromobiphenyl

  • CAS Registry Number: 160521-46-0[1]

  • Molecular Formula: C₁₃H₈BrN[2][3]

  • Molecular Weight: 258.11 g/mol

  • SMILES: N#Cc1ccc(cc1)-c2cccc(Br)c2

Structural Logic

The molecule consists of two phenyl rings twisted relative to each other due to the steric hindrance of the ortho-hydrogens, though the conjugation allows for electronic communication.

  • Ring A (Nitrile-bearing): Electron-deficient due to the -CN group.

  • Ring B (Bromine-bearing): The bromine at the meta position (3') is crucial. Unlike a para substituent, which extends the molecular axis, the meta bromine introduces a lateral dipole and steric bulk that prevents efficient packing. This property is exploited to tailor the viscoelastic properties of liquid crystals.

Synthetic Pathways (Suzuki-Miyaura Coupling)

Retrosynthetic Analysis

The most robust route to 4-(3-Bromophenyl)benzonitrile is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. The choice of coupling partners is dictated by commercial availability and reactivity profiles.

Optimal Pathway: Coupling 4-cyanophenylboronic acid with 1-bromo-3-iodobenzene .

  • Rationale: 1-Bromo-3-iodobenzene allows for chemoselective coupling at the iodine site (weaker C-I bond) while preserving the bromine for future functionalization.

  • Alternative: Coupling 4-bromobenzonitrile with 3-bromophenylboronic acid . This is often preferred if the boronic acid is readily available, as the electron-deficient nitrile activates the aryl bromide for oxidative addition.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

Objective: Synthesis of 4-(3-Bromophenyl)benzonitrile on a 10 mmol scale.

Reagents:

  • 4-Bromobenzonitrile (1.82 g, 10 mmol)

  • 3-Bromophenylboronic acid (2.21 g, 11 mmol, 1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv) or Pd(dppf)Cl₂ for tougher substrates.

  • Base: Potassium Carbonate (K₂CO₃) (2M aqueous solution, 3 equiv)

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Inerting: Flame-dry a 100 mL Schlenk flask and cycle with Argon/Nitrogen (3x) to remove oxygen. Oxygen poisons the Pd(0) catalyst.

  • Loading: Add 4-bromobenzonitrile, 3-bromophenylboronic acid, and Pd(PPh₃)₄ to the flask under a counter-flow of inert gas.

  • Solvation: Add degassed 1,4-dioxane (30 mL) and 2M K₂CO₃ (15 mL).

  • Reaction: Heat the mixture to 90°C with vigorous stirring for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1) until the starting bromide is consumed.

  • Work-up:

    • Cool to room temperature.[4]

    • Dilute with ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

    • Wash combined organics with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

  • Validation: Isolate the product as a white to off-white solid.

Synthesis Workflow Diagram

SuzukiCoupling Start Starting Materials: 4-Bromobenzonitrile 3-Bromophenylboronic Acid Catalyst Catalyst System: Pd(PPh3)4 (5 mol%) K2CO3 (aq), Dioxane Start->Catalyst Mix under Ar Reaction Reaction: 90°C, 12-16h Argon Atmosphere Catalyst->Reaction Heat Workup Work-up: Extract (EtOAc/Water) Dry (MgSO4) Reaction->Workup Cool & Extract Purification Purification: Flash Chromatography (Hexane/EtOAc) Workup->Purification Concentrate Product Product: 4-(3-Bromophenyl)benzonitrile (White Solid) Purification->Product Isolate

Caption: Workflow for the Pd-catalyzed synthesis of 4-(3-Bromophenyl)benzonitrile via Suzuki coupling.

Applications in Advanced Technologies

Liquid Crystal (LC) Materials

In the LC industry, the "cyanobiphenyl" core (e.g., 5CB) is legendary. 4-(3-Bromophenyl)benzonitrile serves as a specialized mesogen.

  • Lateral Substitution Effect: The bromine atom at the 3'-position projects laterally from the long molecular axis. This disrupts the efficient packing of the molecules.

  • Result: It lowers the melting point compared to the unsubstituted analog, preventing crystallization at operating temperatures. It is often used as a dopant in eutectic mixtures to broaden the nematic temperature range without destroying the liquid crystalline phase entirely.

Pharmaceutical Intermediates

The molecule is a "privileged scaffold" intermediate.

  • Nitrile Transformation: The -CN group is a precursor to:

    • Tetrazoles: Via [3+2] cycloaddition with sodium azide (critical for Sartan drugs like Losartan/Valsartan analogs).

    • Carboxylic Acids: Via hydrolysis.

    • Benzylamines: Via reduction.

  • Bromine Functionalization: The -Br group remains available for a second cross-coupling (e.g., Buchwald-Hartwig amination or another Suzuki coupling) to build tri-aryl systems common in kinase inhibitors.

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers.

Spectroscopic Data (Expected)
TechniqueParameterDiagnostic SignalInterpretation
¹H NMR Chemical Shift (δ)~7.75 ppm (d, 2H)Protons ortho to -CN (deshielded).
~7.65 ppm (d, 2H)Protons meta to -CN (biphenyl linkage).
~7.70 ppm (t, 1H)Proton at position 2' (between Br and bond).
~7.50 ppm (d, 1H)Proton para to Br.
IR Wavenumber (ν)2225 cm⁻¹ Sharp, strong C≡N stretching vibration.
1590, 1480 cm⁻¹Aromatic C=C skeletal vibrations.
MS m/z257/259 (M⁺)1:1 isotopic ratio characteristic of Bromine (⁷⁹Br/⁸¹Br).
Quality Control Protocol
  • Purity Check (HPLC): Run on a C18 column (Acetonitrile/Water gradient). Purity >98% is required for LC applications to prevent domain defects.

  • Melting Point: Verify against standard (approx. range 90–110°C, dependent on polymorphs).

  • Halogen Test: Beilstein test or elemental analysis to confirm presence of Br.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled (H302+H332). Nitriles can metabolize to release cyanide ions in vivo.

    • Irritation: Causes skin and eye irritation (H315, H319).

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid contact with strong acids (risk of HCN evolution) and strong oxidizers.

References

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131.

  • National Institute of Standards and Technology (NIST). (2023). Benzonitrile, 4-bromo- Properties and Spectra. NIST Chemistry WebBook. (Cited for comparative spectral data of the parent nitrile).

  • PubChem. (2025).[5][6][7] Compound Summary: 3'-Bromo-4-biphenylcarbonitrile. National Library of Medicine.

Sources

A Technical Guide to 3'-Bromo-4-cyanobiphenyl: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 3'-bromo-4-cyanobiphenyl, a crucial intermediate in organic synthesis. This document details its fundamental chemical and physical properties, offers a validated protocol for its synthesis, and explores its significant applications, particularly as a structural motif and building block in the development of novel therapeutic agents. The content is structured to provide both foundational knowledge and actionable insights for professionals in chemical research and pharmaceutical development.

Introduction: The Significance of the Cyanobiphenyl Scaffold

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its rigid, planar structure provides an effective core for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. The introduction of a cyano (-C≡N) group, a potent hydrogen bond acceptor and metabolic blocker, and a bromine (-Br) atom, a versatile synthetic handle for cross-coupling reactions, creates a highly valuable and adaptable building block.

3'-Bromo-4-cyanobiphenyl, specifically, serves as a key intermediate in the synthesis of more complex molecules. Its utility is particularly pronounced in the development of inhibitors for therapeutic targets where a precisely arranged biphenyl core is essential for activity. One such area of intense research is the development of inhibitors for the Bromodomain and Extra-Terminal domain (BET) family of proteins, such as BRD4, which are implicated in cancer and inflammatory diseases[1][2]. The cyanobiphenyl core can mimic key interactions within the acetyl-lysine binding pocket of these proteins[2][3].

Core Molecular and Physical Properties

A precise understanding of the physicochemical properties of 3'-bromo-4-cyanobiphenyl is fundamental for its effective use in synthesis, purification, and formulation.

Molecular Formula and Weight
  • Chemical Formula: C₁₃H₈BrN[][5]

  • Molecular Weight: 258.11 g/mol [][5]

  • IUPAC Name: 4-(3-bromophenyl)benzonitrile

  • CAS Number: 57774-35-3[][5]

Physicochemical Data

The following table summarizes the key physical and chemical properties of 3'-bromo-4-cyanobiphenyl, which are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource(s)
Appearance White to off-white solid/crystals[5]
Melting Point 144 °C[5][6]
Boiling Point 120 °C at 1 Torr (379.7 °C at 760 mmHg)[][5][6]
Density ~1.5 g/cm³ (predicted)[][5][6]
Solubility Soluble in organic solvents like ethanol. Low water solubility.[6][7]
Storage Temperature 2-8°C, under an inert atmosphere.[5]

Synthesis and Purification: A Validated Protocol

The most common and versatile method for synthesizing substituted biphenyls like 3'-bromo-4-cyanobiphenyl is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling reaction for the synthesis of 3'-bromo-4-cyanobiphenyl.

Suzuki_Coupling_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_output Final Product Reactant1 4-Cyanophenylboronic acid ReactionVessel Reaction Mixture (Heated under N₂) Reactant1->ReactionVessel Add to Reactant2 1-Bromo-3-iodobenzene Reactant2->ReactionVessel Add to Catalyst Pd(PPh₃)₄ (Palladium Catalyst) Catalyst->ReactionVessel Add to Base Na₂CO₃ (Aqueous Base) Base->ReactionVessel Add to Solvent Toluene/Ethanol/Water Solvent->ReactionVessel Add to Workup Aqueous Workup & Extraction ReactionVessel->Workup After Reaction Purification Column Chromatography & Recrystallization Workup->Purification Crude Product Product 3'-Bromo-4-cyanobiphenyl Purification->Product QC Purity & Identity Check (NMR, MS, HPLC) Product->QC Validate

Caption: Workflow for Suzuki-Miyaura synthesis of 3'-bromo-4-cyanobiphenyl.

Step-by-Step Synthesis Protocol

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials:

  • 4-Cyanophenylboronic acid

  • 1-Bromo-3-iodobenzene (or 1,3-dibromobenzene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-cyanophenylboronic acid (1.0 eq) and 1-bromo-3-iodobenzene (1.1 eq).

  • Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and sodium carbonate (2.5 eq).

    • Causality: The palladium complex is the catalyst that facilitates the C-C bond formation. The carbonate base is essential for the transmetalation step of the catalytic cycle.

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask until the reactants are fully dissolved.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

    • Causality: The palladium(0) catalyst is sensitive to oxidation by air, which can deactivate it. An inert atmosphere is crucial to maintain catalytic activity.

  • Reaction: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

    • Causality: The aqueous washes remove the inorganic base and salts, while the brine helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. Combine the pure fractions and remove the solvent. Further purify by recrystallization from ethanol to obtain white, crystalline 3'-bromo-4-cyanobiphenyl.

    • Self-Validation: Purity should be assessed by ¹H NMR, HPLC, and melting point analysis to confirm the identity and purity of the final product exceed 98%.

Applications in Drug Discovery and Materials Science

3'-Bromo-4-cyanobiphenyl is not an end-product itself but a high-value intermediate. Its utility stems from the two distinct reactive sites on its biphenyl core.

Role as a Pharmaceutical Intermediate

The primary application is in medicinal chemistry as a scaffold for building more complex molecules.[] It is a crucial constituent in the synthesis of drugs targeting various diseases, including cancer and autoimmune disorders.[]

  • The Cyano Group: Can act as a key pharmacophoric feature, often forming critical hydrogen bonds in the active site of a target protein.

  • The Bromo Group: Serves as a versatile handle for further functionalization, most commonly through another cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to add another molecular fragment, extending the molecule to probe other regions of a binding pocket.

Application Workflow: Synthesis of a BRD4 Inhibitor Precursor

This diagram illustrates how 3'-bromo-4-cyanobiphenyl can be used in a subsequent reaction to build a more complex molecule relevant to drug discovery.

Application_Workflow cluster_start Starting Intermediate cluster_reaction Buchwald-Hartwig Amination cluster_output Product Start_Mol 3'-Bromo-4-cyanobiphenyl Final_Product Advanced BRD4 Inhibitor Precursor Start_Mol->Final_Product Reacts with Reagent Heterocyclic Amine (e.g., Piperazine derivative) Reagent->Final_Product via Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Final_Product Catalyzed by Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Final_Product Catalyzed by Base t-BuONa Base->Final_Product Catalyzed by

Caption: Application of 3'-bromo-4-cyanobiphenyl in a C-N cross-coupling reaction.

Use in Materials Science

While the primary focus is on pharmaceuticals, cyanobiphenyl derivatives are foundational molecules in the field of liquid crystals.[8] The rigid rod-like structure is conducive to forming the ordered, anisotropic phases characteristic of liquid crystals used in display technologies.[8] Although 3'-bromo-4-cyanobiphenyl itself may not be a final liquid crystal material, it can serve as an intermediate for creating more complex, functional materials for organic electronics and photovoltaic applications.[5]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

  • Hazard Identification: Contact with 3'-bromo-4-cyanobiphenyl may cause skin, eye, or respiratory irritation.[] It is harmful if swallowed or in contact with skin.[7][9]

  • Handling Precautions:

    • Always use in a well-ventilated chemical fume hood.[10]

    • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][10]

    • Avoid breathing dust. Wash hands thoroughly after handling.[9][10]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][10]

    • For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10]

Conclusion

3'-Bromo-4-cyanobiphenyl is a synthetically versatile and high-value chemical intermediate. Its well-defined physicochemical properties and the strategic placement of its cyano and bromo functional groups make it an indispensable building block for the modern medicinal chemist. A thorough understanding of its synthesis, reactivity, and handling provides a solid foundation for its application in the rational design and development of next-generation therapeutics and advanced functional materials.

References

  • A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). ResearchGate. [Link]

  • Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Cheméo. [Link]

  • 4'-BROMO-4-CYANO-BIPHENYL | CAS#:57774-35-3. Chemsrc. [Link]

  • Drug Discovery Targeting Bromodomain-Containing Protein 4. National Institutes of Health (NIH). [Link]

  • Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. ResearchGate. [Link]

  • 3-bromo-4-hydroxytoluene. Organic Syntheses. [Link]

  • Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. National Institutes of Health (NIH). [Link]

  • A Facile Method for Multigram Scale Light-Induced Synthesis of 4′-(Bromomethyl)-2-cyanobiphenyl. ACS Publications. [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. [Link]

  • Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate. [Link]

Sources

Electronic Properties of Brominated Biphenyl Carbonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic, structural, and synthetic characteristics of 4'-bromo-[1,1'-biphenyl]-4-carbonitrile (and related brominated biphenyl carbonitriles). This document is structured to serve researchers in materials science and medicinal chemistry.[1]

Executive Summary

Brominated biphenyl carbonitriles, specifically 4'-bromo-[1,1'-biphenyl]-4-carbonitrile (CAS: 57774-35-3), represent a critical class of "push-pull" (or more accurately, "inductive-mesomeric") scaffolds. They serve as the structural backbone for liquid crystals (mesogens), OLED host materials, and biaryl drug pharmacophores.

Their utility stems from a unique electronic duality:

  • The Nitrile Group (-CN): A strong

    
    -acceptor that lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron transport.
    
  • The Bromine Atom (-Br): A heavy atom that introduces spin-orbit coupling (enhancing intersystem crossing for phosphorescence) and acts as a lipophilic, metabolically stable handle for further cross-coupling (e.g., Suzuki-Miyaura).

This guide dissects the electronic theory, synthesis, and characterization of these materials.

Molecular Architecture & Electronic Theory

The Biphenyl Core & Torsion Angle

Unlike planar aromatic systems (e.g., anthracene), the biphenyl core is inherently twisted due to steric repulsion between ortho hydrogens.

  • Ground State Twist: Typically ~30–45° in solution.

  • Electronic Consequence: This twist breaks effective

    
    -conjugation, widening the HOMO-LUMO gap compared to a planar equivalent.
    
  • Substituent Effect: The 4,4'-substitution pattern (para-para) maintains linearity, crucial for liquid crystalline phases (nematic/smectic), but does not significantly flatten the ring unless constrained by a bridging unit.

Frontier Molecular Orbitals (FMO)

The electronic behavior is governed by the perturbation of the biphenyl orbitals by the substituents.

OrbitalInfluenceElectronic Effect
LUMO -CN (Nitrile) Strong Stabilization. The

orbital of the cyano group conjugates with the biphenyl system, significantly lowering the LUMO energy. This increases electron affinity (n-type character).
HOMO -Br (Bromine) Weak Destabilization. Bromine is a

-withdrawing but

-donating group. The lone pair donation raises the HOMO slightly, but the inductive withdrawal mitigates this.
Gap Combined The net effect is a narrowing of the optical band gap relative to unsubstituted biphenyl, shifting absorption from the deep UV (250 nm) to the near-UV (280–300 nm).
The Heavy Atom Effect

The presence of Bromine (


) introduces significant spin-orbit coupling (SOC) .
  • Mechanism: SOC mixes singlet (

    
    ) and triplet (
    
    
    
    ) states.
  • Result: This facilitates intersystem crossing (ISC). While not as potent as Iodine or Iridium, the Bromine atom makes these scaffolds useful precursors for phosphorescent OLED hosts where triplet energy management is vital.

Synthesis & Structural Validation

Regioselective Synthesis Protocol

Direct bromination of biphenyl-4-carbonitrile is the most efficient industrial route. The -CN group strongly deactivates its attached ring, directing the electrophilic bromine to the para position of the other (activated) ring.

Protocol: Biphasic Bromination
  • Target: 4'-bromo-[1,1'-biphenyl]-4-carbonitrile

  • Scale: 10 mmol basis

Reagents:

  • [1,1'-Biphenyl]-4-carbonitrile (1.79 g, 10 mmol)

  • Bromine (

    
    ) (1.92 g, 12 mmol)
    
  • Dichloromethane (DCM) (Solvent)

  • 
     (Catalyst, 5 mol%)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve biphenyl-4-carbonitrile in DCM (20 mL) in a round-bottom flask equipped with a drying tube (moisture sensitive).

  • Catalyst Addition: Add anhydrous

    
     (150 mg). The solution may darken.
    
  • Bromine Addition: Cool to 0°C. Add

    
     dropwise over 30 minutes. The slow addition prevents poly-bromination.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2). Product

    
     will be slightly lower than starting material due to Br polarizability.
    
  • Quench: Pour mixture into saturated

    
     (aq) to neutralize excess bromine (color changes from red/orange to clear).
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol or Acetonitrile.

    • Expected Yield: 85–92%

    • Appearance: White to off-white crystalline solid.

Synthesis Workflow Visualization

SynthesisPath Fig 1. Regioselective Bromination Pathway via Electrophilic Aromatic Substitution Start Biphenyl-4-carbonitrile (Deactivated Ring A) Reagents Br2 / FeBr3 (Electrophilic Attack) Start->Reagents Dissolve in DCM Intermediate Sigma Complex (Wheland Intermediate) Reagents->Intermediate Attack on Activated Ring B Product 4'-Bromo-[1,1'-biphenyl]-4-carbonitrile (Para-substitution on Ring B) Intermediate->Product -HBr (Aromatization)

Optoelectronic Characterization

UV-Vis Absorption Data

The absorption spectrum is dominated by


 transitions.
Solvent

(nm)

(

)
Transition Type
Cyclohexane 282~24,000

(Biphenyl core)
Acetonitrile 288~25,500ICT (Intramolecular Charge Transfer)
Ethanol 290~26,000Stabilized ICT

Note: The bathochromic shift (red shift) in polar solvents (solvatochromism) confirms the "push-pull" character, where the excited state is more polar than the ground state.

Electronic Energy Diagram

The following diagram illustrates the orbital energy modulation caused by the substituents.

EnergyLevels Fig 2. Frontier Molecular Orbital (FMO) Modulation. Note the narrowed band gap. Biphenyl_LUMO Biphenyl LUMO (-0.5 eV) Target_LUMO 4'-Br-4-CN LUMO (-1.2 eV) (Lowered by CN) Biphenyl_LUMO->Target_LUMO Biphenyl_HOMO Biphenyl HOMO (-6.0 eV) Target_HOMO 4'-Br-4-CN HOMO (-5.9 eV) (Raised by Br) Biphenyl_HOMO->Target_HOMO

Applications in Drug Development & Materials[1]

Medicinal Chemistry (Bioisosteres)

In drug design, this scaffold is often used to mimic larger aromatic systems or to block metabolic hotspots.

  • Metabolic Stability: The 4'-Br blocks para-hydroxylation by Cytochrome P450 enzymes, extending half-life (

    
    ).
    
  • Halogen Bonding: The Br atom possesses a "sigma-hole" (positive electrostatic potential cap) that can form specific halogen bonds with backbone carbonyls in protein binding pockets, enhancing potency.

Liquid Crystals (The "Cyanobiphenyl" Class)

Derivatives like 4'-octyl-4-biphenylcarbonitrile (8CB) are standard nematic/smectic liquid crystals.[2][3]

  • Role of CN: The large dipole moment along the long axis (approx 4.0 D) drives the intermolecular alignment required for the nematic phase.

  • Role of Br: In precursors, Br allows the attachment of the alkyl tail (via alkyl-lithium or Suzuki coupling) to generate the flexible chain necessary for liquid crystallinity.

References

  • PubChem. (2025). Compound Summary: 4'-bromo-[1,1'-Biphenyl]-4-carbonitrile. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2025). DFT calculations on HOMO/LUMO of conjugated biphenyl systems. Retrieved from [Link]

Sources

In-Depth Technical Guide & Safety Data Protocol: 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (CAS 160521-46-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Rationale

3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (CAS 160521-46-0) is a highly versatile, bifunctional building block widely utilized in advanced materials science—specifically for Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) emitters—as well as in medicinal chemistry[1][2].

The architectural brilliance of this molecule lies in its orthogonal reactivity. The biphenyl core is substituted with a meta-bromide and a para-carbonitrile. The bromide serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the strongly electron-withdrawing nitrile group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy[2]. This makes it an ideal acceptor moiety when designing Donor-Acceptor (D-A) fluorophores or rigid pharmaceutical pharmacophores.

Physicochemical Properties & Safety Data (SDS)

A thorough understanding of the physical parameters and safety profile is required before handling. The compound presents specific acute toxicity and irritation hazards, necessitating strict laboratory engineering controls.

Table 1: Physicochemical Properties and SDS Summary
ParameterSpecification / Data
Chemical Name 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile
Synonyms 4-(3-Bromophenyl)benzonitrile
CAS RN 160521-46-0
Molecular Formula C13H8BrN
Molecular Weight 258.12 g/mol
Appearance White to light yellow/dark green powder to crystal
Melting Point 62.0 °C to 66.0 °C
Purity (GC) > 98.0%
Hazard Statements H302 + H312 + H332 (Harmful if swallowed/inhaled/skin contact), H315 (Skin irritation), H319 (Eye irritation)
Precautionary Codes P261 (Avoid breathing dust), P280 (Wear PPE), P305+P351+P338 (Eye rinse protocol)

Handling & Storage Causality: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The compound must be handled strictly under a fume hood. The use of nitrile gloves and safety goggles is mandatory to prevent dermal and ocular absorption, which can lead to acute systemic toxicity as indicated by its H302/H312 designations.

Mechanistic Insights: The Bifunctional Paradigm

In drug development and organic semiconductor synthesis, the strategic placement of functional groups dictates the synthetic pathway. The meta-bromo substitution on the biphenyl system is highly susceptible to oxidative addition by Pd(0) species. Conversely, the para-carbonitrile group is relatively inert to standard cross-coupling conditions but exerts a strong inductive and resonance electron-withdrawing effect[1].

In OLED applications, this electron-withdrawing nature is critical. When coupled with an electron-donating group (e.g., carbazole or phenothiazine derivatives) via the bromide position, the resulting molecule exhibits a small singlet-triplet energy gap (ΔEST), a fundamental requirement for TADF[2].

ReactionPathways A 3'-Bromo-[1,1'-biphenyl] -4-carbonitrile B Suzuki-Miyaura Coupling (Pd) A->B Arylboronic Acid C Buchwald-Hartwig Amination (Pd) A->C Secondary Amine D Nitrile Hydrolysis/ Reduction A->D Acid/Base or LiAlH4 E OLED Emitter Core (TADF) B->E Extended Conjugation F Pharmaceutical Intermediate B->F Bioisostere Insertion C->E Donor-Acceptor System D->F Amine/Amide Formation

Fig 1. Divergent synthetic utility of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile.

Experimental Workflows & Validated Protocols

To ensure reproducibility and self-validation, the following protocol details the Suzuki-Miyaura cross-coupling of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile with a standard arylboronic acid.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Rationale: 1,4-Dioxane is selected as the solvent due to its high boiling point and miscibility with water, which is necessary to dissolve the inorganic base (K2CO3). The base activates the boronic acid by forming a highly reactive boronate complex, facilitating the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv, 5 mol%).

    • Self-Validation Check: The catalyst powder should be bright yellow. If it appears brown or black, it has oxidized to Pd(II) or Pd black and will result in catalytic failure.

  • Solvent & Base: Inject degassed 1,4-dioxane (10 mL) and an aqueous solution of K2CO3 (2.0 M, 3.0 equiv). Degassing the solvents via sparging or freeze-pump-thaw cycles prevents the homocoupling of the boronic acid and the oxidation of the phosphine ligands.

  • Reaction: Heat the biphasic mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (8:2) eluent. The disappearance of the starting material (UV active at 254 nm, Rf ~0.6) indicates completion.

  • Workup: Cool the mixture to room temperature. Dilute with deionized water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography to yield the highly conjugated product.

Workflow Step1 1. Reagent Prep (Argon Atmosphere) Step2 2. Catalyst Addition Pd(PPh3)4 (5 mol%) Step1->Step2 Step3 3. Solvent/Base 1,4-Dioxane / K2CO3 (aq) Step2->Step3 Step4 4. Reflux (80°C) 12 Hours Step3->Step4 Step5 5. Aqueous Workup & Extraction (EtOAc) Step4->Step5 Step6 6. Chromatography & Characterization Step5->Step6

Fig 2. Standardized Schlenk-line workflow for palladium-catalyzed cross-coupling.

Data Presentation: Reaction Optimization

The following table summarizes the optimization of the cross-coupling reaction, demonstrating the causality between catalyst/solvent selection and final product yield.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
EntryCatalyst (5 mol%)Solvent (V:V)BaseTemp (°C)Yield (%)
1Pd(PPh3)4THF / H2O (5:1)K2CO36562
2Pd(dppf)Cl2THF / H2O (5:1)K2CO36578
3Pd(PPh3)41,4-Dioxane / H2O (5:1)K2CO38085
4Pd(dppf)Cl21,4-Dioxane / H2O (5:1)K2CO38094
5Pd(OAc)2 / SPhosToluene / H2O (5:1)Cs2CO310091

Mechanistic Analysis: Transitioning from THF to 1,4-Dioxane allows for a higher reaction temperature (80 °C vs 65 °C), which overcomes the activation energy barrier more efficiently. Furthermore, Pd(dppf)Cl2 outperforms Pd(PPh3)4 because the bidentate dppf ligand enforces a cis-geometry on the palladium center, heavily accelerating the rate-determining reductive elimination step and minimizing off-target side reactions.

References

  • Title: Building Blocks For Organic Semiconductor Source: Scribd (OLED Intermediates & Synthesis) URL: [Link]

  • Title: Solution-processed OLEDs Based on Phosphorescent PtAu2 Complexes with Phenothiazine-functionalized Acetylides Source: ResearchGate (TADF & OLED Emitter Application) URL: [Link]

Sources

Solubility Profile & Technical Guide: 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

This technical guide provides an in-depth analysis of the solubility profile of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile , a critical intermediate in the synthesis of liquid crystals and pharmaceutical scaffolds (e.g., Suzuki-Miyaura coupling precursors).

While the user-provided CAS 405151-64-8 is associated with this chemical name in some databases, the commercially established registry number for this specific isomer is 160521-46-0 . This guide utilizes data based on the 160521-46-0 isomer structure to ensure experimental reproducibility.

Physicochemical Profile
PropertyValueContext
Chemical Name 3'-Bromo-[1,1'-biphenyl]-4-carbonitrileCore Scaffold
CAS Registry 160521-46-0 (Primary), 405151-64-8 (Related)Identity Verification
Molecular Formula C₁₃H₈BrNHalogenated Aromatic Nitrile
Molecular Weight 258.11 g/mol Small Molecule
Melting Point 62.0 – 66.0 °CLow MP (Risk of oiling out)
Predicted LogP ~4.1 – 4.5Highly Lipophilic
H-Bond Donors 0Aprotic
H-Bond Acceptors 1 (Nitrile)Weak Acceptor

Solubility Profile & Solvent Selection

The solubility of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile is governed by its lipophilic biphenyl core and the polarizable nitrile group . It exhibits "Like Dissolves Like" behavior typical of halogenated aromatic nitriles.

Solubility Classification Table

Data estimated based on structural analogs (brominated cyanobiphenyls) and thermodynamic principles.

Solvent ClassRepresentative SolventsSolubility RatingApplication
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) Extraction, Chromatography loading.
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL) Reaction media (Suzuki), Biological stock solutions.
Ethers THF, 1,4-Dioxane, MTBEHigh to Moderate Reaction solvent, Crystallization co-solvent.
Aromatic Toluene, BenzeneModerate Reflux solvent for coupling reactions.
Esters Ethyl Acetate (EtOAc)Moderate Extraction, Silica gel chromatography eluent.[1]
Alcohols Methanol, Ethanol, IPALow (Cold) / High (Hot) Primary Recrystallization Solvent.
Alkanes Hexanes, Heptane, PentaneInsoluble / Very Low Antisolvent, Precipitation, Washing.
Aqueous Water, PBS BufferInsoluble Partitioning (stays in organic phase).
Thermodynamic Mechanism (Hansen Solubility Parameters)

To scientifically validate solvent choice, we consider the Hansen Solubility Parameters (HSP). The compound has high dispersion forces (


) due to the biphenyl rings and moderate polar forces (

) from the nitrile.
  • Why DCM works: DCM matches the high dispersion/polarizability requirements without requiring hydrogen bonding.

  • Why Ethanol works for Crystallization: Ethanol has a high hydrogen bonding parameter (

    
    ). At room temperature, the mismatch in 
    
    
    
    limits solubility. At boiling points, the thermal energy overcomes this barrier, dissolving the compound, which then precipitates upon cooling as the entropic advantage is lost.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine exact solubility limits for your specific batch.

  • Preparation: Weigh 50 mg of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile into a tared 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal lattice energy.

  • Observation: Continue until a clear solution is obtained (no visible particulates).

  • Calculation:

    
    
    
Protocol B: Recrystallization (Purification)

Target Impurity Removal: Unreacted starting materials (e.g., dibromobenzenes) or palladium catalysts.

Solvent System: Ethanol (Single solvent) or Ethyl Acetate/Hexane (Solvent/Antisolvent). Recommended Method: Ethanol Recrystallization.

  • Dissolution: Place 1.0 g of crude solid in a flask. Add 5 mL of Ethanol .

  • Heating: Heat to reflux (approx. 78°C). If solid remains, add hot ethanol in 1 mL portions until fully dissolved.

    • Critical Step: Do not exceed 15 mL total volume to ensures high recovery.

  • Filtration (Optional): If insoluble black specks (Pd) are visible, filter hot through a pre-warmed glass frit or Celite pad.

  • Crystallization: Remove from heat. Allow to cool slowly to Room Temperature (25°C) over 1 hour.

    • Note: Rapid cooling may cause the compound to "oil out" due to its low melting point (62°C).

  • Deep Cooling: Place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Collection: Filter the white crystals via vacuum filtration. Wash with cold (-20°C) Ethanol or Hexane.

  • Drying: Dry under high vacuum (< 5 mbar) at 40°C for 4 hours.

Visualization of Workflows

Diagram 1: Solubility Screening & Solvent Selection Logic

This decision tree guides the researcher through selecting the optimal solvent based on the intended application.

SolubilityWorkflow Start Start: 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile Goal Define Application Goal Start->Goal Reaction Synthesis (Suzuki/Stille) Goal->Reaction Synthesis Purification Purification / Isolation Goal->Purification Cleanup Analysis Analysis (HPLC/NMR) Goal->Analysis QC Polar Need High Temp / Base? Reaction->Polar Recryst Recrystallization? Purification->Recryst NMR Select: CDCl3 or DMSO-d6 Analysis->NMR DMF Select: DMF or DMSO (High Sol, High BP) Polar->DMF Homogeneous Toluene Select: Toluene (+ Water) (Biphasic System) Polar->Toluene Heterogeneous Ethanol Select: Boiling Ethanol (Temp Dependent Solubility) Recryst->Ethanol Yes Column Select: DCM / Hexane (Chromatography) Recryst->Column No (Flash)

Caption: Decision matrix for solvent selection based on experimental intent (Synthesis, Purification, or Analysis).

Diagram 2: Recrystallization Phase Behavior

Visualizing the temperature-dependent solubility essential for high-yield purification.

Recrystallization Solid Crude Solid (Impure) HotSol Dissolved in Hot Ethanol (>70°C) Solid->HotSol Heat + Solvent Impurity Impurities Solid->Impurity Cooling Slow Cooling (Supersaturation) HotSol->Cooling Cool to 25°C Liquor Mother Liquor (Impurities Dissolved) HotSol->Liquor Remains Soluble Crystals Pure Crystals (Precipitate) Cooling->Crystals Nucleation Cooling->Liquor Filtration Impurity->HotSol

Caption: Thermodynamic pathway of recrystallization showing impurity rejection into the mother liquor.

Applications in Drug Development[7]

Suzuki-Miyaura Coupling

This compound is a classic electrophile for Suzuki coupling.

  • Preferred Solvent System: Toluene:Water (4:1) or 1,4-Dioxane:Water.

  • Why: The biphenyl core renders it sufficiently lipophilic to stay in the organic phase (Toluene), while the nitrile group is stable to the mild bases (K₂CO₃) typically dissolved in the aqueous phase.

  • Catalyst Compatibility: Soluble in Toluene, allowing Pd(PPh₃)₄ to interact effectively with the oxidative addition site (C-Br bond).

Biological Screening (Stock Solutions)

For in vitro assays:

  • Primary Solvent: DMSO (Dimethyl sulfoxide).

  • Solubility Limit: Typically >50 mM in DMSO.

  • Precipitation Risk: When diluting into aqueous culture media, ensure the final DMSO concentration is <1% v/v. The compound may precipitate if the concentration exceeds 100 µM in purely aqueous buffer due to its high LogP (~4.5).

References

  • TCI Chemicals. (2024). Product Specification: 3'-Bromo[1,1'-biphenyl]-4-carbonitrile (CAS 160521-46-0).[2] Retrieved from

  • PubChem. (2024). Compound Summary: 3'-Bromo-4'-bromomethyl-1,1'-biphenyl-2-carbonitrile (Related Analog Structure & Properties). National Library of Medicine. Retrieved from

  • Gray, G. W., & Harrison, K. J. (1975). New family of nematic liquid crystals for displays (Cyanobiphenyls). Electronics Letters. (Foundational text on cyanobiphenyl solubility).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for thermodynamic solubility modeling).

Sources

Comparative Technical Analysis: 3'-Bromo vs. 4'-Bromo [1,1'-Biphenyl]-4-Carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the structural, synthetic, and functional differences between 3'-bromo[1,1'-biphenyl]-4-carbonitrile and 4'-bromo[1,1'-biphenyl]-4-carbonitrile .

Executive Summary

In high-performance materials and pharmaceutical chemistry, the regiochemistry of the bromo-substituent on the biphenyl carbonitrile scaffold dictates the molecule's utility.

  • 4'-Bromo Isomer (Para): Characterized by high linearity and symmetry. It is the industry standard precursor for nematic liquid crystals (e.g., 5CB) and "sartan" antihypertensives.

  • 3'-Bromo Isomer (Meta): Characterized by a structural "kink" and interrupted conjugation. It is utilized primarily in OLED host materials to prevent crystallization and in fine chemical synthesis where steric differentiation is required.

Structural & Electronic Properties[1]

The fundamental difference lies in the substitution vector relative to the biphenyl axis. This geometric variance governs their solid-state packing and electronic communication.

Crystallinity and Melting Point
  • 4'-Bromo (Para): The substituents (CN and Br) are coaxial. This symmetry facilitates dense packing in the crystal lattice, resulting in a higher melting point and lower solubility in non-polar solvents. This "rod-like" (calamitic) shape is essential for mesophase formation in liquid crystals.

  • 3'-Bromo (Meta): The bromine atom at the 3' position introduces a steric clash and a geometric kink (approx. 120° angle). This disrupts lattice energy, significantly lowering the melting point and increasing solubility.

Property4'-Bromo Isomer (Para)3'-Bromo Isomer (Meta)
CAS Number 57774-35-3160521-46-0
Geometry Linear (Coaxial)Angular (Kinked)
Melting Point ~89–100°C (High Crystallinity)62–66°C (Lower Crystallinity)
Electronic Conjugation Extended (Through-conjugation)Interrupted (Cross-conjugation)
Primary Application Liquid Crystals, Sartan IntermediatesOLED Hosts, Amorphous Materials
Electronic Conjugation
  • Para (4'): The orbital overlap allows for efficient charge transfer (CT) from the bromine (weak donor) to the nitrile (acceptor) across the entire biphenyl system. This results in a bathochromic shift (red-shift) in UV-Vis absorption.

  • Meta (3'): The meta-substitution uncouples the conjugation pathway. The electronic communication between the rings is diminished, often resulting in a hypsochromic shift (blue-shift) and higher triplet energy (

    
    ), making it valuable for phosphorescent OLED hosts where preventing reverse energy transfer is critical.
    

Synthetic Pathways[2][3][4][5][6]

The synthesis of these isomers requires divergent strategies. The 4'-isomer can often be accessed via direct electrophilic substitution, whereas the 3'-isomer strictly requires de novo construction via cross-coupling to avoid regioselectivity issues.

Synthesis Decision Tree (Graphviz)

SynthesisPathways Start Target Molecule Selection ParaTarget 4'-Bromo Isomer (Linear) Start->ParaTarget MetaTarget 3'-Bromo Isomer (Kinked) Start->MetaTarget Substrate4 Starting Material: 4-Cyanobiphenyl ParaTarget->Substrate4 DirectBrom Direct Bromination (EAS) Reagent: Br2/FeBr3 or NBS Mech4 Mechanism: CN is deactivating (Meta on Ring A) Phenyl is activating (Ortho/Para on Ring B) Result: 4' Selectivity DirectBrom->Mech4 Substrate4->DirectBrom Substrate3 Coupling Partners: 4-Cyanophenylboronic acid + 1-Bromo-3-iodobenzene MetaTarget->Substrate3 Suzuki Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3 Mech3 Reasoning: Direct bromination cannot yield 3' Must build bond between rings Suzuki->Mech3 Substrate3->Suzuki

Caption: Divergent synthetic strategies. The 4'-isomer utilizes electronic directing effects for direct functionalization, while the 3'-isomer requires modular assembly.

Experimental Protocols

Protocol A: Synthesis of 4'-Bromo[1,1'-biphenyl]-4-carbonitrile (Direct Bromination)

Rationale: The nitrile group strongly deactivates Ring A. Ring B, behaving as a substituted benzene, directs the incoming electrophile to the para-position (4') due to steric clearance and electronic activation relative to Ring A.

  • Reagents: 4-Cyanobiphenyl (1.0 eq), Bromine (

    
    , 1.1 eq), Iron(III) chloride (
    
    
    
    , cat.), Dichloromethane (DCM).
  • Procedure:

    • Dissolve 4-cyanobiphenyl in DCM at 0°C.

    • Add catalytic

      
      .
      
    • Add

      
       dropwise over 30 minutes. Maintain temperature <5°C to prevent polychlorination.
      
    • Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

    • Quench: Pour into saturated

      
       to neutralize excess bromine.
      
    • Purification: Recrystallize from Ethanol.

    • Expected Yield: 85-90%.

Protocol B: Synthesis of 3'-Bromo[1,1'-biphenyl]-4-carbonitrile (Suzuki Coupling)

Rationale: Direct bromination of 4-cyanobiphenyl will not yield the 3'-isomer. You must use a cross-coupling approach using a di-haloarene where one halogen is more reactive (I > Br) to preserve the bromine for later steps.

  • Reagents: 4-Cyanophenylboronic acid (1.1 eq), 1-Bromo-3-iodobenzene (1.0 eq),

    
     (3 mol%), 
    
    
    
    (2.0 eq), Toluene/Ethanol/Water (4:1:1).
  • Procedure:

    • Degas solvents with Nitrogen for 30 minutes (Critical for Pd(0) stability).

    • Combine aryl halide and boronic acid in the reaction vessel.

    • Add base solution and catalyst under inert atmosphere.

    • Reflux at 90°C for 12 hours.

    • Selectivity Note: The coupling occurs exclusively at the Iodo-position of the dihalide, leaving the 3-Bromo position intact for downstream chemistry.

    • Purification: Column chromatography (Silica, Hexane/DCM gradient).

    • Expected Yield: 70-80%.

Reactivity & Downstream Applications[1][7]

Reactivity Profile (Pd-Catalyzed Coupling)

When using these isomers as intermediates for further elaboration (e.g., making terphenyls):

  • 4'-Bromo: Reacts rapidly. The C-Br bond is activated by the electron-withdrawing nitrile group (via the conjugated

    
    -system). The steric environment is open.
    
  • 3'-Bromo: Reacts more slowly. The inductive withdrawing effect of the nitrile is weaker (meta-position), and the steric hindrance from the ortho-hydrogen (position 2') can impede the approach of bulky Pd-ligand complexes.

Application Sectors
  • Liquid Crystals (4'-isomer): This isomer is the direct precursor to 5CB (4-Cyano-4'-pentylbiphenyl) . The bromine is replaced by an alkyl chain (via Kumada or Negishi coupling). The linearity is non-negotiable for the nematic phase.

  • Pharmaceuticals (Sartans): While "Bromo-OTBN" (4'-bromomethyl-2-cyanobiphenyl) is the primary sartan intermediate, the 4'-bromo-4-cyanobiphenyl scaffold appears in specific analogs and research metabolites.

  • OLEDs (3'-isomer): Used to synthesize hole-transport materials where a high triplet energy is required. The 3'-linkage breaks conjugation, confining the triplet exciton to a smaller effective chromophore, which increases

    
    .
    

References

  • PubChem. 4'-Bromo[1,1'-biphenyl]-4-carbonitrile (Compound Summary). National Library of Medicine. [Link]

  • ResearchGate. One-pot synthesis of 4′-alkyl-4-cyanobiaryls. Beletskaya, I. P., et al. (2016).[1] [Link]

Sources

Strategic Sourcing and Technical Validation of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 160521-46-0 | Technical Whitepaper

Executive Summary & Chemical Identity

3'-Bromo-[1,1'-biphenyl]-4-carbonitrile is a critical asymmetric biaryl intermediate utilized primarily in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and as a scaffold in late-stage pharmaceutical functionalization.

Unlike simple biphenyls, the specific meta-substitution of the bromine atom (position 3') combined with the para-cyano group (position 4) creates a unique electronic push-pull system. This structural specificity makes it prone to isomer confusion during procurement.

Chemical Profile
PropertySpecification
CAS Number 160521-46-0 (Verify against 57774-35-3, which is the 4'-bromo isomer)
IUPAC Name 4-(3-Bromophenyl)benzonitrile
Molecular Formula C₁₃H₈BrN
Molecular Weight 258.12 g/mol
Appearance White to light yellow crystalline powder
Melting Point 62.0 – 66.0 °C
Solubility Soluble in CHCl₃, DMSO, Ethyl Acetate; Insoluble in Water

Market Analysis: Suppliers & Price Benchmarking

As of Q1 2026, the market is bifurcated between high-precision catalog suppliers (Tier 1) and bulk synthesis houses (Tier 2).

Price Comparison Snapshot (Research Scale)

Note: Prices are estimated benchmarks for budgetary planning and fluctuate based on raw material costs (Pd catalysts).

Supplier TierRepresentative VendorPack SizeEst. Price (USD/EUR)Lead TimePrimary Use Case
Tier 1 (Catalog) TCI Chemicals (Product B5965)1 g~$50 - $70Stock (2-5 Days)Reference Standard, HTE Screening
Tier 1 (Catalog) TCI Chemicals5 g~$180 - $220Stock (2-5 Days)Scale-up Optimization
Tier 2 (Aggregator) Materiellabo / Parchem5 g~$300 - $3401-2 WeeksPilot Batch
Tier 3 (Bulk) BLD Pharm / Combi-Blocks100 g+Inquire (Est. $15-25/g)4-6 WeeksManufacturing
Procurement Strategy: The "Isomer Trap"

Warning: A common procurement failure mode is receiving the 4'-bromo isomer (CAS 57774-35-3) instead of the 3'-bromo target. The 4'-bromo isomer is thermodynamically easier to synthesize (symmetric coupling) and often cheaper.

  • Actionable Advice: Explicitly require H-NMR validation of the meta-substitution pattern before approving a bulk purchase order.

Technical Deep Dive: Synthesis & Impurity Profiling

To validate the quality of purchased material, one must understand its synthetic origin. The dominant industrial route is the Suzuki-Miyaura Cross-Coupling .

The Synthetic Pathway

The most chemoselective route involves coupling 4-cyanophenylboronic acid with 1-bromo-3-iodobenzene . The iodine atom is significantly more reactive toward oxidative addition by Pd(0) than the bromine, allowing for high regioselectivity.

However, cost-driven routes may use 1,3-dibromobenzene , leading to specific impurities.

SynthesisPath Precursor1 4-Cyanophenylboronic acid Catalyst Pd(PPh3)4 / Na2CO3 Precursor1->Catalyst Precursor2 1-Bromo-3-iodobenzene (Preferred) Precursor2->Catalyst High Selectivity Precursor3 1,3-Dibromobenzene (Cheaper Alternative) Precursor3->Catalyst Low Selectivity Impurity2 Impurity B: Bis-coupled Terphenyl Precursor3->Impurity2 Over-reaction Product 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (Target) Catalyst->Product Major Pathway Impurity1 Impurity A: Homocoupling (Biaryl) Catalyst->Impurity1 Side Rxn

Figure 1: Synthetic pathways determining the impurity profile. Use of dibromobenzene (Precursor 3) risks forming terphenyl impurities.

Critical Impurities to Monitor[3]
  • Homocoupling Dimer (4,4'-Dicyanobiphenyl): Result of boronic acid reacting with itself. Hard to separate due to similar solubility.

  • Terphenyls (Bis-coupling): If 1,3-dibromobenzene is used, the second bromine can also react, forming a tricyclic system.

  • Palladium Residues: Critical if the material is destined for pharmaceutical use (ICH Q3D guidelines limit Pd to <10 ppm).

Protocol: Self-Validating Quality Control System

Workflow Description
  • Visual Inspection: Confirm crystal habit (needles vs. amorphous). Green tint indicates oxidized Pd residues.

  • 1H-NMR (Structural Gate): Focus on the aromatic region (7.0 - 8.0 ppm). The meta-proton on the brominated ring appears as a distinct triplet or doublet of doublets, distinct from the para-pattern of the wrong isomer.

  • HPLC (Purity Gate): Use a C18 column to separate non-polar dimers.

  • Melting Point (Physical Gate): A depressed MP (<62°C) indicates solvent entrapment or eutectic impurities.

QC_Workflow Start Incoming Batch CAS 160521-46-0 Visual Visual Inspection (Check for Green/Black Specs) Start->Visual Solubility Solubility Check (Ethyl Acetate) Visual->Solubility NMR 1H-NMR (DMSO-d6) Verify meta-coupling Solubility->NMR HPLC HPLC-UV (254 nm) >98% Area Integration NMR->HPLC Decision Pass/Fail Decision HPLC->Decision Approve Release to Inventory Decision->Approve Meets Specs Reject Quarantine & Return Decision->Reject Isomer Mismatch or Purity <98%

Figure 2: Incoming Quality Control (IQC) Decision Tree.

Step-by-Step HPLC Method
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (CN group absorption) and 210 nm.

  • Acceptance Criteria: Main peak retention time ~8-10 min (system dependent). No single impurity >0.5%.

Handling & Safety (EHS)

Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Nitrile Hazard: Although the CN group is attached to an aromatic ring (making it less liable to release cyanide ions than aliphatic nitriles), metabolic oxidation can theoretically release cyanide.

  • Protocol:

    • Handle only in a fume hood.

    • Wear nitrile gloves (0.11 mm minimum thickness).

    • Waste Disposal: Segregate into "Halogenated Organic Waste" streams due to the bromine content. Do not mix with strong oxidizers.[1]

References

  • TCI Chemicals. Product Specification: 3'-Bromo[1,1'-biphenyl]-4-carbonitrile (B5965).[2][3] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews, 95(7), 2457-2483. (Foundational text for the synthesis mechanism).

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 160521-46-0. Retrieved from

  • Chemsrc. 3'-Bromo[1,1'-biphenyl]-4-carbonitrile Physicochemical Properties. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of OLED Intermediates Using 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Biphenyl-Nitrile Moiety in OLED Emitters

The landscape of Organic Light-Emitting Diode (OLED) technology is in a constant state of evolution, driven by the quest for materials that afford greater efficiency, color purity, and operational stability.[1] At the heart of this pursuit lies the molecular architecture of the organic semiconductors employed in the emissive and charge-transport layers.[2] The biphenyl scaffold has proven to be a particularly robust and versatile core structure for these materials, offering a rigid framework with excellent thermal stability and electronic properties conducive to efficient charge transport and luminescence.[3][4]

3'-Bromo-[1,1'-biphenyl]-4-carbonitrile stands out as a pivotal precursor for the synthesis of a new generation of OLED intermediates. Its structure is strategically designed: the biphenyl core provides a high triplet energy backbone, essential for hosting blue phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[5] The cyano group (-CN) at the 4-position acts as a potent electron-withdrawing group, which can be used to tune the electronic properties of the final molecule, influencing its HOMO/LUMO energy levels and enhancing electron injection or transport.[6] The bromine atom at the 3'-position serves as a versatile synthetic handle, enabling the introduction of various functional groups through well-established palladium-catalyzed cross-coupling reactions.[7][8] This allows for the facile construction of complex, π-conjugated systems with tailored photophysical properties.

This application note provides detailed protocols for the synthesis of two key classes of OLED intermediates from 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile: a carbazole-substituted derivative for use in host and hole-transporting layers (HTLs), and a triarylamine derivative, a classic building block for high-performance HTLs. The methodologies presented are based on the robust and widely applicable Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Safety and Handling

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents.

3'-Bromo-[1,1'-biphenyl]-4-carbonitrile:

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9]

  • Precautions: Handle in a well-ventilated area, preferably a fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.[9] Wash hands thoroughly after handling.

Palladium Catalysts and Ligands:

  • Palladium compounds can be toxic and should be handled with care. Phosphine ligands are often air-sensitive and pyrophoric and should be handled under an inert atmosphere.

Bases and Solvents:

  • Sodium-tert-butoxide is a strong base and is corrosive and moisture-sensitive. Toluene and other organic solvents are flammable and have associated health risks. Always work in a well-ventilated area and take precautions against ignition sources.

Synthetic Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and the specific scale of the reaction.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-carbonitrile

This protocol details the synthesis of a key intermediate for host materials and hole-transport layers by forming a C-N bond between the biphenyl core and a carbazole moiety.[11]

Reaction Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, carbazole-9-boronic acid) and an organohalide.[8][12] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to form the C-C or C-N bond and regenerate the catalyst.[13]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L₂(R) transmetalation->pd_intermediate boronate [R-B(OH)₃]⁻ boronate->transmetalation base Base base->boronate boronic_acid R-B(OH)₂ boronic_acid->base reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Eq.
3'-Bromo-[1,1'-biphenyl]-4-carbonitrile160521-46-0258.111.01.0
Carbazole-9-boronic acid755370-36-4211.031.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.213.03.0
Toluene108-88-3-15 mL-
Water7732-18-5-3 mL-

Experimental Protocol:

Diagram of the Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a Combine reactants and catalyst in a Schlenk flask b Add degassed solvents (Toluene/Water) a->b c Purge with Argon/Nitrogen (3x) b->c d Heat to 90 °C with vigorous stirring for 12-24h c->d e Monitor progress by TLC d->e f Cool to RT, add Ethyl Acetate & Water e->f g Separate organic layer, extract aqueous phase f->g h Wash with brine, dry over Na₂SO₄ g->h i Concentrate under reduced pressure h->i j Purify by column chromatography i->j

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (1.0 mmol, 258 mg), carbazole-9-boronic acid (1.2 mmol, 253 mg), and potassium carbonate (3.0 mmol, 415 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Solvent Addition: Add degassed toluene (15 mL) and degassed water (3 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired product, 3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-carbonitrile.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3'-(diphenylamino)-[1,1'-biphenyl]-4-carbonitrile

This protocol describes the formation of a C-N bond to synthesize a triarylamine derivative, a cornerstone for high-performance hole-transporting materials.[14]

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[1] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the triarylamine product and regenerate the Pd(0) catalyst.[15]

Diagram of the Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)L(R₂NH)]⁺Br⁻ amine_coordination->pd_amine_complex amine R₂NH amine->amine_coordination deprotonation Deprotonation pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)L(NR₂) deprotonation->pd_amido_complex base Base base->deprotonation reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification a Add Pd₂(dba)₃, XPhos, and NaOtBu to Schlenk flask b Add aryl bromide and amine a->b c Add anhydrous toluene b->c d Heat to 100 °C with vigorous stirring for 4-12h c->d e Monitor progress by TLC/GC-MS d->e f Cool to RT, quench with water e->f g Extract with Ethyl Acetate f->g h Wash with brine, dry over Na₂SO₄ g->h i Concentrate under reduced pressure h->i j Purify by column chromatography i->j

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reactant Addition: To the same flask, add 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (1.0 mmol, 258 mg) and diphenylamine (1.2 mmol, 203 mg).

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., a gradient of hexanes and dichloromethane) to yield 3'-(diphenylamino)-[1,1'-biphenyl]-4-carbonitrile.

Characterization of Intermediates

The synthesized intermediates should be thoroughly characterized to confirm their identity and purity. High purity (>99.5%) is crucial for OLED device performance. [1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. [16]For 3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-carbonitrile, one would expect to see characteristic signals for the carbazole and biphenyl protons, with the disappearance of the signal corresponding to the C-Br bond in the starting material. Similarly, for 3'-(diphenylamino)-[1,1'-biphenyl]-4-carbonitrile, the appearance of signals for the diphenylamino protons and the corresponding shifts in the biphenyl region would confirm the product formation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the synthesized compounds. [17]* Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of OLED materials.

Expected ¹H NMR Data for 4-Biphenylcarbonitrile (as a reference):

  • ¹H NMR (400 MHz, CDCl₃): δ = 7.74–7.67 (4H, m), 7.59 (2H, d, J = 8.0 Hz), 7.50–7.41 (3H, m). [18]

Application & Performance Data

The intermediates synthesized from 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile are designed for high-performance OLEDs.

3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-carbonitrile:

  • Role: This molecule is designed as a bipolar host material or a hole-transporting material . The carbazole moiety is a well-known hole-transporting unit with a high triplet energy, making it suitable for hosting blue phosphorescent or TADF emitters. [5][19]The biphenyl-nitrile portion provides good thermal stability and electron-accepting character, which can lead to more balanced charge transport within the emissive layer. [6]* Expected Properties: Materials with similar structures exhibit high glass transition temperatures (Tg > 150 °C) and high triplet energies (ET > 2.8 eV), which are critical for device stability and efficiency. [11][20] 3'-(diphenylamino)-[1,1'-biphenyl]-4-carbonitrile:

  • Role: This is a classic hole-transporting material (HTM) . The triphenylamine (TPA) core is renowned for its excellent hole mobility and morphological stability. [11]* Expected Performance: OLEDs incorporating novel HTMs based on carbazole and triphenylamine moieties have demonstrated significantly enhanced current, power, and external quantum efficiencies (EQE) compared to devices without these specialized layers. [11][21]For a green phosphorescent OLED, devices with such advanced HTLs have achieved power efficiencies exceeding 29 lm/W and current efficiencies close to 40 cd/A. [11] Representative OLED Device Structure:

A typical multilayer OLED device incorporating these materials would have the following structure:

Diagram of a Multilayer OLED Device:

OLED_Structure cluster_device Typical OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL, e.g., LiF) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) Host: 3'-(carbazol-9-yl)-[1,1'-biphenyl]-4-carbonitrile + Dopant HTL Hole Transport Layer (HTL) e.g., 3'-(diphenylamino)-[1,1'-biphenyl]-4-carbonitrile HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO)

Caption: A typical multilayer OLED device structure.

Conclusion

3'-Bromo-[1,1'-biphenyl]-4-carbonitrile is a highly valuable and versatile building block for the synthesis of advanced OLED intermediates. The strategic placement of the reactive bromine site and the electron-withdrawing cyano group on a stable biphenyl core allows for the precise tuning of molecular properties. Through robust and efficient palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can readily synthesize high-performance hole-transporting and host materials. The protocols and data presented in this application note provide a solid foundation for the development of next-generation OLEDs with improved efficiency, stability, and color purity.

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- Chemical Insights. (2024). Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]

  • Suzuki Cross Coupling Reaction-A Review - ResearchGate. (2025). Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Characterization data for the products - The Royal Society of Chemistry. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC. Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2025). Available at: [Link]

  • Safety Data Sheet: ≥99%, p.a., ACS - Carl ROTH. (2025). Available at: [Link]

  • The characteristics of the OLED devices: a) electroluminescence spectra - ResearchGate. Available at: [Link]

  • Synthesis and Properties of 9-[1, 1'-Biphenyl]-3-yl-3-(9, 9'-Spirobi[9H-Fluoren] - CNKI. Available at: [Link]

  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - MDPI. (2014). Available at: [Link]

  • Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs | ACS Omega. (2020). Available at: [Link]

  • Device characteristics of alternating-current-driven colour-tunable phosphorescent organic light-emitting diodes - EPJ Web of Conferences. Available at: [Link]

  • OLEDs - IUPAC | International Union of Pure and Applied Chemistry. Available at: [Link]

  • Solution-processable bipolar materials with carbazole and benzophenone fragments for highly efficient green thermally activated delayed fluorescence based organic light-emitting diodes - Materials Chemistry C. (2023). Available at: [Link]

  • Synthesis and Characterization of Compounds Based on Carbazole and Sulfone Groups - PubMed. (2022). Available at: [Link]

  • Novel hole transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine derivatives for OLEDs - PubMed. (2014). Available at: [Link]

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  • New 4,4′-Bis(9-carbazolyl)–Biphenyl Derivatives with Locked Carbazole–Biphenyl Junctions: High-Triplet State Energy Materials | Request PDF - ResearchGate. (2025). Available at: [Link]

  • Novel hole transporting materials based on 4-(9H-Carbazol-9-yl)triphenylamine derivatives for OLEDs - Kyung Hee University. (2014). Available at: [Link]

  • Ultralong thermally activated delayed fluorescence based on intermolecular charge transfer induced by isomer in carbazole derivative - ResearchGate. (2024). Available at: [Link]

  • Realizing efficient blue and deep-blue delayed fluorescence materials with record-beating electroluminescence efficiencies of 43 - ChemRxiv. Available at: [Link]

  • Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones - ResearchGate. Available at: [Link]

  • Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation. Available at: [Link]

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  • Synthesis, physicochemical, optical, thermal and TD-DFT of (E)-N′-((9-ethyl-9H-carbazol-3-yl)-methylene)-4-methyl-benzene-sulfonohydrazide (ECMMBSH): Naked eye and colorimetric Cu2+ ion chemosensor - Journal of King Saud University - Science. (2021). Available at: [Link]

  • A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene and its application in organic light-emitting diodes employing thermally activated delayed fluorescence - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one - MDPI. (2022). Available at: [Link]

  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - ResearchGate. (2025). Available at: [Link]

  • Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives - PMC. Available at: [Link]

  • 3′,5′-Dichloro- N , N -diphenyl-[1,1′-biphenyl]-4-amine | NSF Public Access Repository. (2021). Available at: [Link]

Sources

Application Note: Chemoselective Functionalization of 3'-Bromo-4-cyanobiphenyl in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Substrate Profiling

3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (CAS: 160521-46-0) is a highly versatile biaryl building block extensively utilized in the synthesis of small molecule semiconductors, OLED materials, and pharmaceutical kinase inhibitors[1]. The molecule presents a classic chemoselectivity challenge: it contains a moderately reactive meta-aryl bromide on one ring and a strongly electron-withdrawing, base-sensitive cyano (-CN) group on the other.

Traditional functionalization methods utilizing organolithium or Grignard reagents are fundamentally incompatible with this substrate, as these hard nucleophiles rapidly attack the electrophilic nitrile carbon, leading to imine or ketone byproducts. Consequently, transition-metal-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings—are the paramount strategies for orthogonal functionalization of the aryl bromide[2][3].

Mechanistic Causality & Reaction Design

The successful functionalization of 3'-bromo-4-cyanobiphenyl relies on the precise orchestration of the palladium catalytic cycle (Oxidative Addition


 Transmetalation/Amine Binding 

Reductive Elimination) while maintaining absolute chemoselectivity for the C-Br bond.
The Imperative of Base Selection

The most critical failure point in functionalizing cyano-arenes is the choice of base. Strong alkoxide bases (e.g., NaOtBu or KOtBu), which are traditionally favored for Buchwald-Hartwig aminations to deprotonate secondary amines, will cause competitive nucleophilic attack on the cyano group, leading to hydrolysis (forming primary amides) or complex polymerization[4]. Causality-Driven Solution: The protocols below mandate the use of mild, non-nucleophilic bases such as Cesium Carbonate (Cs


CO

) or Potassium Carbonate (K

CO

). These bases are perfectly orthogonal to the nitrile moiety while remaining sufficiently basic to drive the transmetalation or amine deprotonation steps[4][5].
Ligand Architecture for Accelerated Reductive Elimination

Because we are forced to use weaker bases like Cs


CO

, the overall rate of the catalytic cycle is inherently slowed. To compensate and prevent catalyst degradation, we must use sterically demanding, electron-rich biarylphosphine ligands (e.g., BrettPhos, XPhos, or RuPhos)[6]. These ligands dynamically stabilize the Pd(0) intermediate and dramatically accelerate the reductive elimination step, ensuring the functionalization outpaces any uncatalyzed background degradation[5].

BaseSelection Start Base Selection for Cyano-Aryl Bromide StrongBase Strong Alkoxide Bases (e.g., NaOtBu) Start->StrongBase Avoid WeakBase Mild Carbonate Bases (e.g., Cs2CO3, K2CO3) Start->WeakBase Preferred Outcome1 Nucleophilic attack on -CN Hydrolysis / Polymerization StrongBase->Outcome1 Outcome2 Orthogonal Functionalization -CN Intact WeakBase->Outcome2 Result1 Reaction Failure Outcome1->Result1 Result2 High Yield of Target Outcome2->Result2

Caption: Causality of base selection to prevent cyano-group degradation during cross-coupling.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure experimental integrity.

Workflow cluster_reactions Palladium-Catalyzed Cross-Couplings SM 3'-Bromo-4-cyanobiphenyl (Starting Material) Suzuki Suzuki-Miyaura C-C Bond Formation SM->Suzuki Boronic Acid Pd(dppf)Cl2 Buchwald Buchwald-Hartwig C-N Bond Formation SM->Buchwald 2° Amine Pd2(dba)3 Prod1 Terphenyl Carbonitriles (OLED/Pharma) Suzuki->Prod1 Prod2 Amino-biphenyl Carbonitriles (Kinase Inhibitors) Buchwald->Prod2

Caption: Divergent Pd-catalyzed functionalization pathways for 3'-bromo-4-cyanobiphenyl.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This procedure couples 3'-bromo-4-cyanobiphenyl with an arylboronic acid to generate extended terphenyl carbonitrile systems[3].

Reagents:

  • 3'-Bromo-4-cyanobiphenyl (1.0 equiv, 1.0 mmol, 258.1 mg)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 equiv, 5 mol%)[7]
  • K

    
    CO
    
    
    
    (2.5 equiv, 2.5 mmol)
  • Solvent: 1,4-Dioxane / H

    
    O (4:1 v/v, 10 mL)
    

Step-by-Step Methodology:

  • Preparation: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add 3'-bromo-4-cyanobiphenyl, the arylboronic acid, and K

    
    CO
    
    
    
    .
  • Solvent Addition & Degassing: Add 10 mL of the 1,4-Dioxane/H

    
    O mixture. Causality Note: The biphasic system is required because the organic phase dissolves the hydrophobic biaryl, while the aqueous phase dissolves the base to form the highly reactive trihydroxyboronate intermediate. Degas the suspension via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes.
    
  • Catalyst Introduction: Under a positive flow of Argon, quickly add the Pd(dppf)Cl

    
     catalyst. Seal the tube.
    
  • Reaction: Heat the mixture in an oil bath at 90°C for 4–6 hours with vigorous stirring.

  • Self-Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 8:2). The starting material (R

    
    
    
    
    
    0.6) should be completely consumed, replaced by a highly UV-active fluorescent spot (R
    
    
    
    
    0.4).
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2

    
     15 mL). Dry the organic layer over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes to 10% EtOAc in Hexanes).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This procedure installs a secondary amine (e.g., morpholine or piperidine) at the 3'-position, maintaining the absolute integrity of the cyano group[4][5].

Reagents:

  • 3'-Bromo-4-cyanobiphenyl (1.0 equiv, 1.0 mmol)

  • Secondary Amine (e.g., Morpholine) (1.5 equiv, 1.5 mmol)

  • Pd

    
    (dba)
    
    
    
    (0.02 equiv, 2 mol% Pd)[7]
  • BrettPhos ligand (0.04 equiv, 4 mol%)

  • Cs

    
    CO
    
    
    
    (2.0 equiv, 2.0 mmol)
  • Solvent: Anhydrous Toluene (8 mL)

Step-by-Step Methodology:

  • Glovebox/Schlenk Setup: To an oven-dried reaction vial, add 3'-bromo-4-cyanobiphenyl, Pd

    
    (dba)
    
    
    
    , BrettPhos, and finely powdered, anhydrous Cs
    
    
    CO
    
    
    . Causality Note: Cs
    
    
    CO
    
    
    must be rigorously dry; trace water will halt the catalytic cycle and promote cyano hydrolysis at elevated temperatures.
  • Solvent & Amine Addition: Evacuate and backfill the vial with Argon three times. Inject anhydrous toluene followed by the secondary amine. Causality Note: Toluene is chosen over ethereal solvents to allow for a higher reaction temperature (100°C) required for the oxidative addition of the meta-bromo substituent.

  • Reaction: Seal the vial and heat at 100°C for 12–16 hours.

  • Self-Validation Checkpoint 2: Analyze an aliquot via LC-MS. The mass spectrum must confirm the exact mass of the aminated product. The strict absence of an [M+18] peak validates that the cyano group has not hydrated to an amide.

  • Workup & Purification: Cool the reaction, dilute with CH

    
    Cl
    
    
    
    , and filter through a pad of Celite to remove the inorganic salts and palladium black. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Quantitative Performance Matrix

The following table summarizes the expected quantitative data and functional group tolerance across the two functionalization pathways.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C(sp

) - C(sp

)
C(sp

) - N(sp

)
Optimal Catalyst System Pd(dppf)Cl

(5 mol%)
Pd

(dba)

/ BrettPhos (2 mol%)
Optimal Base K

CO

(Aqueous)
Cs

CO

(Anhydrous)
Solvent & Temperature 1,4-Dioxane/H

O (4:1), 90°C
Toluene, 100°C
Reaction Time 4 – 6 hours12 – 16 hours
Expected Yield 85 – 95%75 – 88%
Cyano Group Tolerance Excellent (>99% intact)Excellent (>98% intact)
Primary Byproducts Protodeboronation of boronic acidAmine oxidation (if O

present)

References

  • [1] 3'-Bromo[1,1'-biphenyl]-4-carbonitrile | PubChem - NIH. National Institutes of Health. URL:[Link]

  • [4] Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters - ACS Publications. URL:[Link]

  • [2] Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • [3] Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). URL:[Link]

  • [5] Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. ResearchGate / Journal of the American Chemical Society. URL:[Link]

  • [6] Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids. ChemRxiv. URL:[Link]

  • [7] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. URL:[Link]

Sources

Application Note: Pd-Catalyzed Functionalization of 4-(3-Bromophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers in medicinal chemistry and materials science. It details the optimization and execution of Palladium-catalyzed cross-coupling reactions utilizing 4-(3-Bromophenyl)benzonitrile (CAS: 160521-46-0) as a core electrophile.[1]

Introduction & Substrate Analysis

4-(3-Bromophenyl)benzonitrile is a bifunctional building block featuring a deactivated biphenyl core.[1] It contains two distinct electronic environments:

  • The Electrophile (Site A): A bromine atom at the meta position of the first ring.[1]

  • The Activator/Handle (Site B): A nitrile (-CN) group at the para position of the second ring.[1]

Mechanistic Insight

The nitrile group is a strong electron-withdrawing group (EWG).[1] Through resonance and induction, it decreases electron density across the biphenyl system.

  • Impact on Oxidative Addition: The electron-deficient nature of the arene facilitates the oxidative addition of Pd(0) into the C-Br bond, making this substrate more reactive than standard bromobenzene.[1]

  • Catalyst Considerations: While the nitrile can potentially coordinate to Palladium (acting as a "poison"), this interaction is weak compared to phosphine ligands. However, using chelating ligands (e.g., dppf, Xantphos) is recommended to prevent nitrile displacement and ensure high turnover numbers (TON).

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1]

Objective: Synthesis of 4''-substituted-[1,1':3',1''-terphenyl]-4-carbonitrile derivatives. Application: Synthesis of liquid crystal precursors and biaryl-tetrazole drug intermediates.[1]

Reagents & Equipment
ComponentSpecificationRole
Substrate 4-(3-Bromophenyl)benzonitrile (1.0 equiv)Electrophile
Coupling Partner Aryl Boronic Acid (1.2 equiv)Nucleophile
Catalyst Pd(dppf)Cl₂[1][2] · CH₂Cl₂ (3 mol%)Catalyst (Air stable)
Base K₂CO₃ (2.0 M Aqueous Solution, 3.0 equiv)Activator
Solvent 1,4-Dioxane (Degassed)Solvent
Temperature 90 °CReaction Temp
Step-by-Step Methodology
  • Preparation:

    • Dry a 25 mL Schlenk tube or microwave vial in an oven at 120 °C for 1 hour. Cool under a stream of Argon.[1][3]

    • Expert Tip: The nitrile group is sensitive to hydrolysis under highly basic/aqueous conditions at reflux.[1] We use a biphasic system (Dioxane/Water) with mild heating (90 °C) rather than refluxing DMF to preserve the nitrile.[1]

  • Charging:

    • Add 4-(3-Bromophenyl)benzonitrile (258 mg, 1.0 mmol), Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂ (25 mg, 0.03 mmol) to the vial.

    • Seal the vial and purge with Argon for 3 cycles (Vacuum/Argon).[1]

  • Solvent Addition:

    • Inject degassed 1,4-Dioxane (4 mL) via syringe.[1]

    • Inject 2.0 M K₂CO₃ (1.5 mL) via syringe.[1]

    • Note: The solution should turn a dark orange/red color upon mixing.[1]

  • Reaction:

    • Heat the reaction block to 90 °C. Stir vigorously (800 RPM) to ensure phase mixing.

    • Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS after 2 hours.

    • Endpoint: Disappearance of the bromide starting material (Rf ~0.6).[1]

  • Workup:

    • Cool to room temperature.[1][4][5][6]

    • Dilute with Ethyl Acetate (10 mL) and water (10 mL).[1]

    • Separate phases.[1] Extract aqueous layer 2x with EtOAc.[1]

    • Dry organics over MgSO₄, filter, and concentrate.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[1][7][8]

Objective: Synthesis of 3-amino-4'-cyanobiphenyls. Application: Introduction of polar solubilizing groups (e.g., Morpholine, Piperazine) for SAR optimization.

Reagents & Equipment
ComponentSpecificationRole
Substrate 4-(3-Bromophenyl)benzonitrile (1.0 equiv)Electrophile
Amine Morpholine or Aniline derivative (1.2 equiv)Nucleophile
Pre-Catalyst Pd₂(dba)₃ (1 mol%)Pd(0) Source
Ligand XPhos (2 mol%)Ligand (Steric bulk)
Base NaOtBu (Sodium tert-butoxide) (1.4 equiv)Strong Base
Solvent Toluene (Anhydrous)Solvent
Step-by-Step Methodology
  • Catalyst Activation (Pre-stir):

    • In a glovebox or under strict Argon flow, combine Pd₂(dba)₃ (9 mg, 0.01 mmol) and XPhos (10 mg, 0.02 mmol) in Toluene (1 mL).

    • Stir at 60 °C for 5 minutes.

    • Why? This generates the active monoligated Pd(0)-L species, preventing the "induction period" often seen when reagents are dumped together.[1]

  • Reaction Assembly:

    • Add the substrate (1.0 mmol) and NaOtBu (135 mg, 1.4 mmol) to the main reaction vessel.

    • Add the amine (1.2 mmol).[1]

    • Transfer the pre-activated catalyst solution to the vessel via cannula or syringe.[1]

    • Rinse with additional Toluene (3 mL) to reach a total volume of 4 mL (0.25 M).

  • Execution:

    • Heat to 100 °C for 4-12 hours.

    • Observation: The mixture will darken significantly.[1] A heavy precipitate (NaBr) will form.[1]

  • Purification:

    • Filter the hot reaction mixture through a pad of Celite to remove Pd black and salts.[1]

    • Elute with CH₂Cl₂.[1]

    • Concentrate and purify via Flash Column Chromatography (Gradient: 0-30% EtOAc in Hexanes).[1]

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for processing this specific substrate.

G Start Substrate: 4-(3-Bromophenyl)benzonitrile Check Target Moiety? Start->Check Suzuki Protocol A: Suzuki (Biaryl Synthesis) Check->Suzuki C-C Bond Buchwald Protocol B: Buchwald (Amination) Check->Buchwald C-N Bond Cond_S Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Suzuki->Cond_S Workup Biphasic Extraction (EtOAc / H2O) Suzuki->Workup Cond_B Pd2(dba)3, XPhos, NaOtBu Toluene, 100°C Buchwald->Cond_B Buchwald->Workup Purify Flash Chromatography (Silica Gel) Workup->Purify Final Isolated Product (>95% Purity) Purify->Final

Caption: Decision tree for functionalizing 4-(3-Bromophenyl)benzonitrile based on target moiety.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst PoisoningThe nitrile may coordinate to Pd.[1] Switch to a bulky ligand like BrettPhos or increase catalyst loading to 5 mol%.[1]
Hydrolysis of Nitrile Base too strong/wetSwitch base from aqueous K₂CO₃ to anhydrous K₃PO₄ or CsF .[1]
Protodehalogenation Solvent wet/Hydride sourceEnsure solvent is anhydrous.[1] Avoid alcoholic solvents (e.g., iPrOH) if reduction is observed.[1]
Homocoupling Oxygen leakDegas solvents more rigorously (Freeze-Pump-Thaw).[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • BenchChem. (2025).[1][7] Application Notes: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.[1][7] BenchChem Protocols. Link[1]

  • TCI Chemicals. (2024).[1] Product Specification: 3'-Bromo[1,1'-biphenyl]-4-carbonitrile.[1][8] TCI Online Catalog.[1] Link

Sources

Application Note: Hydrolysis of Nitrile Group in 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the chemoselective hydrolysis of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (CAS: 160521-46-0) to its corresponding carboxylic acid, 3'-Bromo-[1,1'-biphenyl]-4-carboxylic acid (CAS: 5737-83-7).

This transformation is a critical intermediate step in medicinal chemistry. The resulting carboxylic acid serves as a scaffold for amide coupling, while the preserved 3'-bromo substituent remains available for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Key Technical Challenge: The primary challenge is the poor aqueous solubility of the lipophilic biphenyl core, which often leads to incomplete conversion (stalling at the amide intermediate) in standard aqueous hydrolysis. This guide presents a Phase-Transfer Catalyzed (PTC) Alkaline Hydrolysis method designed to overcome these solubility barriers while maintaining the integrity of the aryl bromide.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

Substrate Analysis
  • Substrate: 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile[1]

  • Molecular Weight: 258.11 g/mol [2]

  • Physical State: Solid (mp 62–66 °C)

  • Solubility: High in DCM, THF, Ethyl Acetate; Negligible in Water.

Reaction Mechanism (Alkaline Hydrolysis)

The reaction proceeds via a nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon. The reaction must be driven to completion to convert the intermediate primary amide into the carboxylate.

Critical Control Point: The transition from Amide


 Acid is the rate-limiting step. In biphenyl systems, the amide often precipitates out of solution, halting the reaction. High temperatures and co-solvents are required to keep the amide in the reactive phase.

ReactionMechanism Nitrile Nitrile Substrate (Lipophilic) OH_Attack OH- Nucleophilic Attack Nitrile->OH_Attack High T Imidate Imidate Intermediate OH_Attack->Imidate Amide Primary Amide (Potential Stall Point) Imidate->Amide Tautomerization Carboxylate Carboxylate Salt (Water Soluble) Amide->Carboxylate Slow Step Requires Excess Base Acid Final Product Carboxylic Acid Carboxylate->Acid Acidic Workup (HCl)

Figure 1: Mechanistic pathway of base-catalyzed nitrile hydrolysis emphasizing the amide stall point.

Experimental Protocols

Method A: High-Efficiency Alkaline Hydrolysis (Recommended)

Best for: Gram-scale synthesis, high purity requirements, and avoiding debromination.

Reagents:

  • Substrate: 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (1.0 equiv)

  • Base: Potassium Hydroxide (KOH) pellets (5.0 equiv)

  • Solvent: Ethanol / Water (3:1 ratio) OR Ethylene Glycol (for high boiling point)

  • Acid: 2M HCl (for workup)

Protocol Steps:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the nitrile (10 mmol, ~2.58 g) to Ethanol (30 mL). Stir until suspended/dissolved.

  • Base Addition: Dissolve KOH (50 mmol, ~2.8 g) in Water (10 mL) and add to the reaction mixture.

    • Expert Tip: If the substrate does not dissolve, add tetrabutylammonium bromide (TBAB) (5 mol%) as a phase transfer catalyst to shuttle hydroxide ions into the organic phase.

  • Reflux: Heat the mixture to vigorous reflux (approx. 85–90 °C).

    • Observation: Evolution of ammonia gas (NH₃) indicates reaction progress. Ensure the fume hood is active.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The nitrile (

    
    ) will disappear. An intermediate spot (Amide, 
    
    
    
    ) may appear transiently. Continue reflux until only the baseline spot (Carboxylate) remains.
    • Time: Typically 6–12 hours.

  • Workup (The Self-Validating Step):

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove Ethanol.

    • Dilute the aqueous residue with water (50 mL).

    • Wash: Extract with Diethyl Ether (

      
       mL). Discard the organic layer. (This removes unreacted nitrile or neutral amide impurities).
      
    • Precipitation: Acidify the aqueous layer carefully with 2M HCl to pH

      
       1-2.
      
    • Filtration: The product will precipitate as a white solid. Filter, wash with cold water, and dry.

Method B: Acidic Hydrolysis (Alternative)

Best for: Substrates sensitive to strong bases, though less common for simple biphenyls due to slower kinetics.

Reagents:

  • Glacial Acetic Acid / H₂SO₄ / Water (1:1:1).

  • Reflux at 110 °C for 12–24 hours.

  • Note: Acid hydrolysis often yields the amide as the major product unless conditions are extremely rigorous.

Data Presentation & Validation

Stoichiometry Table
ComponentRoleEquiv.MW ( g/mol )Mass (for 1g scale)
Nitrile Substrate Reactant1.0258.111.00 g
KOH Reagent5.056.111.09 g
Ethanol SolventN/A46.07~12 mL
Water Co-SolventN/A18.02~4 mL
Analytical Specifications
  • Target Product: 3'-Bromo-[1,1'-biphenyl]-4-carboxylic acid[3][4]

  • Appearance: White to off-white powder.

  • Melting Point: Expected >220 °C (Significant increase from nitrile mp of 65 °C).

  • IR Spectroscopy:

    • Disappearance: Sharp

      
       stretch at 
      
      
      
      2230 cm⁻¹.
    • Appearance: Broad O-H stretch (2500–3300 cm⁻¹) and strong C=O stretch (

      
      1680–1700 cm⁻¹).
      

Purification Workflow (Self-Validating System)

The following logic gate ensures that the isolated solid is the carboxylic acid and not the amide or starting material.

PurificationLogic Crude Crude Reaction Mixture (Post-Reflux) Evap Evaporate Ethanol Add Water Crude->Evap Extract Extraction with Ether/DCM Evap->Extract OrgLayer Organic Layer (Contains Nitrile/Amide) Extract->OrgLayer Impurities AqLayer Aqueous Layer (pH > 10) (Contains Carboxylate) Extract->AqLayer Product (Salt) Acidify Acidify with HCl to pH 1 AqLayer->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Solid Filter Solid (Pure Carboxylic Acid) Precipitate->Solid Yes NoSolid No Precipitate (Check pH or Concentration) Precipitate->NoSolid No

Figure 2: Acid-Base extraction flowchart. This workflow self-validates the product identity: only the carboxylic acid will be soluble in the basic aqueous layer and precipitate upon acidification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Low solubility of biphenyl nitrile.Switch solvent to Ethylene Glycol (

) to allow higher reflux temperature. Add TBAB (PTC).
Product is Amide Reaction stopped too early or base too weak.Increase reaction time. Ensure KOH excess is maintained.
Low Yield Product trapped in mother liquor.The biphenyl acid is very insoluble in water, but if yield is low, check pH (must be <2).
Debromination Palladium contamination or extreme reduction.Ensure glassware is free of transition metals. Standard KOH hydrolysis does not affect Ar-Br bonds.

References

  • PubChem. 3'-Bromo-[1,1'-biphenyl]-4-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for nitrile hydrolysis).
  • Organic Chemistry Portal. Hydrolysis of Nitriles. Available at: [Link]

  • Larock, R. C.Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Reference for interconversion of nitriles to acids).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Yields for 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting low yields in the Suzuki-Miyaura cross-coupling of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile .

Substrate Electronic Profile & Causality

To troubleshoot effectively, we must first understand the substrate's electronic behavior. 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile features a highly electron-withdrawing cyano group. However, because this group is located on the distal phenyl ring, its inductive and resonance effects on the C-Br bond are heavily attenuated across the biaryl axis. Consequently, this substrate behaves similarly to an unactivated, meta-substituted aryl bromide. This fundamental electronic property dictates that standard catalysts (like Pd(PPh3)4) may suffer from sluggish oxidative addition, leaving the reaction vulnerable to competing side-reactions that destroy the boronic acid partner[1].

Mechanistic Workflow & Failure Points

The following diagram illustrates the catalytic cycle, explicitly highlighting the off-cycle failure pathways that most commonly suppress yields in this specific coupling.

SuzukiTroubleshooting Substrate 3'-Bromo-[1,1'-biphenyl] -4-carbonitrile OxAdd Pd(II) Oxidative Addition Complex Substrate->OxAdd Oxidative Addition (Requires e- rich ligand) Pd0 Active Pd(0) Catalyst Pd0->OxAdd TransMet Pd(II) Transmetalation Complex OxAdd->TransMet Base Activation Product Target Biaryl Product (High Yield) TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Boronic Aryl Boronic Acid Partner Boronic->TransMet Transmetalation Proto Protodeboronation (Loss of Boron) Boronic->Proto H2O / Excess Base Homo Homocoupling (Dimerization) Boronic->Homo O2 / Pd(II) Oxidant

Suzuki-Miyaura catalytic cycle highlighting critical failure pathways (red) affecting yield.

Troubleshooting Guides & FAQs

Q1: My yield is plateauing around 40%, and LC-MS shows a large amount of unreacted 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile. How can I drive the reaction to completion? A1: The primary bottleneck here is inefficient oxidative addition. Because the cyano group is on the distal ring, it does not sufficiently activate the C-Br bond[2]. If you are using standard triphenylphosphine (PPh3) ligands, the electron density on the palladium center is too low to rapidly insert into the C-Br bond. Solution: Switch to dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos, or bulky monophosphines like Amphos[2]. These ligands are highly electron-rich, which dramatically accelerates the oxidative addition step, and their steric bulk promotes the final reductive elimination step.

Q2: The boronic acid partner is completely consumed, but my aryl bromide remains unreacted. I am not seeing the desired product. What is happening? A2: This is a classic diagnostic signature of protodeboronation or homocoupling [3].

  • Protodeboronation is the base-catalyzed hydrolysis of the carbon-boron bond, which outcompetes transmetalation[4]. It is highly sensitive to the nature of the base and the presence of water[3].

  • Homocoupling occurs when the boronic acid dimerizes with itself. This is often driven by the presence of trace oxygen, which turns the Pd catalyst into an oxidative dimerization engine[5]. Solution: To prevent protodeboronation, switch from aqueous Na2CO3 to an anhydrous, milder base like K3PO4 or Cs2CO3 in 1,4-dioxane[6]. To prevent homocoupling, you must rigorously degas your solvents by sparging with Argon for at least 30 minutes prior to the reaction[6].

Q3: Can I change the boron reagent to make it more stable under basic conditions? A3: Yes. If your specific boronic acid partner is highly susceptible to protodeboronation (e.g., electron-poor or heteroaryl boronic acids), converting it to a pinacol ester (BPin) or a MIDA boronate will create a "slow-release" system[5]. This masks the vulnerable boronic acid functionality, slowly liberating the active reagent into the catalytic cycle only as fast as the transmetalation step can consume it, thereby starving the degradation pathways[5].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product yield, demonstrating how mitigating specific failure modes improves the outcome.

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Yield (%)Primary Failure Mode Observed
Pd(PPh3)4 (5 mol%)Na2CO3 (aq)Toluene/EtOH/H2O8038%Incomplete oxidative addition; Homocoupling
Pd(dppf)Cl2 (5 mol%)K2CO3 (aq)THF/H2O8055%Protodeboronation of boronic partner
Pd(OAc)2 / SPhosK3PO4 (anhyd)Toluene (Anhydrous)10082%Minor homocoupling (trace O2)
Pd2(dba)3 / XPhos Cs2CO3 (anhyd) 1,4-Dioxane (Degassed) 90 94% None (Optimized)
Self-Validating Experimental Protocol

This protocol utilizes an anhydrous, degassed environment with an electron-rich ligand to maximize oxidative addition while suppressing boronic acid degradation.

Step 1: Reagent Preparation (Glovebox or Schlenk Line)

  • Action: To a flame-dried Schlenk tube, add 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (1.0 mmol, 1.0 equiv), the arylboronic acid partner (1.2 mmol, 1.2 equiv), and anhydrous Cs2CO3 (2.0 mmol, 2.0 equiv).

  • Causality: Limiting the boronic acid to a slight excess (1.2 equiv) prevents the buildup of unreacted boron species, reducing the statistical likelihood of homocoupling. Anhydrous Cs2CO3 provides sufficient basicity for transmetalation without the hydrolytic threat posed by aqueous conditions[3].

Step 2: Catalyst Assembly

  • Action: Add Pd2(dba)3 (0.02 mmol, 2 mol% Pd) and XPhos (0.048 mmol, 4.8 mol%).

  • Causality: A Pd:Ligand ratio of roughly 1:2 ensures the formation of the active mono-ligated Pd(0)-XPhos species[2]. Excess ligand can form catalytically inactive bis-phosphine complexes, stalling the reaction.

Step 3: Solvent Degassing & Addition (Critical Step)

  • Action: In a separate flask, sparge anhydrous 1,4-dioxane (5 mL, 0.2 M) with Argon for a minimum of 30 minutes. Add the degassed solvent to the Schlenk tube via syringe.

  • Causality: Purging the system of oxygen is mandatory. Trace O2 acts as a terminal oxidant, facilitating the Pd(II)-mediated oxidative homocoupling of the boronic acid[4].

Step 4: Reaction Execution & Self-Validation Checkpoint

  • Action: Seal the tube and heat to 90 °C.

  • Validation Checkpoint (2 Hours): Pull a 50 µL aliquot under Argon, dilute in MeCN, and analyze via LC-MS.

    • Scenario A: Both starting materials are intact. -> Diagnosis: Oxidative addition has failed. Correction: Verify catalyst quality; increase temperature to 100 °C.

    • Scenario B: Aryl bromide is intact, but boronic acid is gone. -> Diagnosis: Protodeboronation/Homocoupling. Correction: Your solvent was not sufficiently degassed, or the base is too wet. Abort, dry reagents, and restart.

    • Scenario C: Product mass is dominant. -> Diagnosis: System is operating correctly. Continue heating for 12 hours.

Step 5: Workup

  • Action: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via flash column chromatography.

References
  • Source: libretexts.
  • Title: Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Source: Chemical Society Reviews (RSC Publishing)
  • Source: benchchem.
  • Title: Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society URL
  • Source: researchgate.

Sources

Purification methods for 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile

Case ID: BP-CN-BR-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Overview

Welcome to the technical support hub for 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile . This intermediate is a critical scaffold in the synthesis of liquid crystals (nematic phase precursors) and AT1 receptor antagonists (sartan class drugs).

Users typically encounter three primary failure modes with this intermediate:

  • Homocoupling Impurities: Difficulty separating the target from 4,4'-dicyanobiphenyl or 3,3'-dibromobiphenyl.

  • "Oiling Out": The product refuses to crystallize, forming a sticky gum.[1]

  • Palladium Contamination: Residual catalyst causing downstream reaction failures or regulatory non-compliance.[1]

This guide provides self-validating protocols to address these specific challenges.

Module 1: Initial Workup & Catalyst Removal

Before attempting chromatography or crystallization, the reaction mixture must be conditioned.[2] Direct concentration of the crude reaction mixture often traps Palladium (Pd) in the organic matrix, making later purification impossible.

Protocol 1.1: The "Celite-Charcoal" Sandwich Goal: Remove bulk Pd and inorganic salts.

  • Quench: Upon reaction completion (Suzuki-Miyaura coupling), cool the mixture to room temperature.

  • Scavenge: Add Activated Carbon (Darco G-60) (10 wt% relative to theoretical yield) directly to the reaction flask. Stir vigorously for 30 minutes.

    • Why? Activated carbon adsorbs soluble Pd complexes that Celite alone misses [1].[1]

  • Filter: Prepare a filter frit with a 2 cm pad of Celite 545 .

  • Elute: Filter the suspension through the pad.[1] Rinse the cake with Hot Toluene or Dichloromethane (DCM) .

    • Technical Note: Biphenyl nitriles have poor solubility in cold alcohols.[1] Use hot toluene to ensure the product doesn't crash out inside the filter cake.

  • Wash: Transfer filtrate to a separatory funnel. Wash with:

    • 1x Water[1][3][4][5]

    • 1x Brine

    • Critical Step: 1x 5% N-Acetylcysteine (NAC) solution (optional but recommended for pharma-grade purity). NAC is a potent Pd chelator [2].[1]

Module 2: Chromatographic Strategies (The Homocoupling Issue)

The separation of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (Target) from 4,4'-dicyanobiphenyl (Homocoupling Impurity A) is difficult due to similar Rf values.

Troubleshooting Guide: Flash Chromatography

ParameterRecommendationScientific Rationale
Stationary Phase High-Performance Silica (15-40 µm) Standard 60 µm silica often lacks the theoretical plates to separate the homocouple dimer.
Mobile Phase A Hexanes (or Heptane) Non-polar base.[1]
Mobile Phase B Dichloromethane (DCM) Superior to Ethyl Acetate.[1] DCM provides better "solvation selectivity" for the polarizable biphenyl system compared to the hydrogen-bonding capability of EtOAc [3].
Gradient Profile 0% → 30% DCM over 10 CV A shallow gradient is required. The homocoupled dimer (4,4'-dicyano) is usually more polar and elutes after the target.
Loading Method Solid Load (Celite/Silica) Dissolving in a strong solvent (DCM) and injecting liquid causes "band broadening," merging the impurity and product peaks.

Module 3: Crystallization Protocols (Scalability)

For batches >10g, chromatography becomes expensive.[1] Crystallization is preferred but prone to "oiling out."[1][6]

Protocol 3.1: The "Solubility Switch" Method This method avoids the metastable "oil" phase by using a high-boiling bad solvent.

  • Dissolution: Dissolve the crude solid in the minimum amount of DCM or Toluene at room temperature.[1]

  • Precipitant Addition: Slowly add Heptane (or Hexane) until the solution turns slightly turbid (cloud point).[1]

  • Heating: Heat the mixture gently (50°C) until clear.

  • Controlled Cooling: Turn off the heat source and let the flask cool in the oil bath (slow cooling rate: ~1°C/min).

    • Mechanism:[1][4][7][8] Rapid cooling traps impurities and solvents, causing oiling.[1] Slow cooling allows the crystal lattice to reject the homocoupled impurities [4].

  • Seed: If oil droplets appear, add a seed crystal of pure product immediately.

  • Collection: Filter at 0°C. Wash with cold Pentane .

Solvent Selection Table:

Solvent PairSuitabilityNotes
DCM / Hexane ⭐⭐⭐⭐ (Excellent)Best for initial purification.[1] High recovery.
Toluene / Heptane ⭐⭐⭐ (Good)Good for removing homocoupled dimers.[1] Requires higher heat.[1]
Ethanol / Water ⭐ (Poor)Avoid. Biphenyl nitriles are too hydrophobic; water causes immediate oiling out.[1]

Module 4: Workflow Visualization

PurificationWorkflow Figure 1: Decision tree for purification of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile. Start Crude Reaction Mixture (Suzuki Coupling) Quench Quench & Scavenge (Activated Carbon + Celite Filter) Start->Quench PhaseSep Aqueous Workup (Wash w/ Brine & NAC) Quench->PhaseSep CrudeIso Isolate Crude Solid PhaseSep->CrudeIso Decision Purity Check (TLC/HPLC) CrudeIso->Decision HighImpurity High Homocoupling (>5%) Decision->HighImpurity Dirty LowImpurity Low Impurity (<5%) Decision->LowImpurity Clean-ish Column Flash Chromatography (Hexane/DCM Gradient) HighImpurity->Column Cryst Recrystallization (Toluene/Heptane) LowImpurity->Cryst Final Pure Product (White/Off-White Solid) Column->Final OilCheck Did it Oil Out? Cryst->OilCheck ReSeed Re-heat & Seed OilCheck->ReSeed Yes OilCheck->Final No ReSeed->Cryst

Frequently Asked Questions (FAQs)

Q1: My product is yellow, but the literature says it should be white. Is this a problem? A: The yellow color typically indicates trace Palladium or conjugated organic impurities (like imines formed from nitrile hydrolysis).[1]

  • Fix: Dissolve 1g of product in 10mL DCM and stir with 100mg SiliaMetS® Thiol (or equivalent metal scavenger) for 2 hours. Filter and re-evaporate.[1] If the color persists, recrystallize from Toluene/Heptane [5].

Q2: I see a "spot-on-spot" on my TLC plate that I can't separate. A: This is likely the 4,4'-dicyanobiphenyl homocouple. It has a nearly identical Rf to your product in EtOAc/Hexane systems.

  • Fix: Switch your TLC solvent to Dichloromethane/Hexane (1:1) .[1] Run the plate three times (elute, dry, elute again) to amplify the separation distance.

Q3: Can I use acid to wash out impurities? A: Proceed with Caution. While the nitrile group is relatively stable, the bromine on the biphenyl ring can be sensitive to strong acidic conditions at high temperatures (potential debromination or migration). Stick to neutral or mildly acidic washes (e.g., dilute NH4Cl).[1]

Q4: The product oiled out during recrystallization. Can I save it? A: Yes. Do not discard.

  • Re-heat the mixture until the oil dissolves (add a small amount of the "good" solvent if needed).

  • Scratch the side of the glass flask with a spatula while cooling to induce nucleation.

  • If available, add a "seed crystal" from a previous successful batch.[1]

References

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Tung, H. H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. Link

  • Biotage. (2023).[1][9] How to Remove Palladium in three easy steps. Biotage Knowledge Base.[1] Link

Sources

Solubility issues of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile in ethanol vs THF

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound, particularly the observed differences between ethanol and tetrahydrofuran (THF). We will explore the underlying chemical principles, provide actionable troubleshooting steps, and detail experimental protocols to ensure your success.

Part 1: Frequently Asked Questions (FAQs) - The "Why"

This section addresses the fundamental questions regarding the solubility behavior of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile.

Q1: Why does 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile exhibit poor solubility in ethanol compared to THF?

A1: The difference in solubility is rooted in the intermolecular forces at play between the solute and the respective solvents, a concept often summarized by the principle "like dissolves like".[1][2]

  • Molecular Structure of the Solute: 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile is a relatively large, rigid, and nonpolar molecule. While the nitrile group (-C≡N) and the bromo-substituent introduce some polarity, the molecule is dominated by the two aromatic (biphenyl) rings, which are hydrophobic.

  • Ethanol (Polar Protic Solvent): Ethanol (CH₃CH₂OH) is a polar protic solvent.[2][3] This means it has a significant dipole moment and, crucially, a hydrogen atom bonded to an electronegative oxygen atom. This allows ethanol molecules to engage in strong hydrogen bonding with each other.[3][4][5] To dissolve the biphenyl compound, the ethanol molecules would need to disrupt their strong hydrogen-bonding network to form weaker interactions with the largely nonpolar solute. This is an energetically unfavorable process, leading to low solubility.

  • Tetrahydrofuran (THF) (Polar Aprotic Solvent): THF (C₄H₈O) is a polar aprotic solvent.[2][3] It has a dipole moment due to the ether oxygen, making it polar. However, it lacks a hydrogen atom directly bonded to the oxygen, meaning it cannot act as a hydrogen bond donor.[3][6] It can act as a hydrogen bond acceptor. THF's primary interactions are dipole-dipole and weaker London dispersion forces. These forces are more compatible with the nonpolar biphenyl structure of the solute. THF can more effectively solvate the compound without the energetic penalty of breaking a strong hydrogen-bond network, resulting in significantly higher solubility.[5][6]

Q2: What are Hansen Solubility Parameters (HSP) and how do they explain this difference?

A2: Hansen Solubility Parameters provide a more quantitative way to predict solubility by breaking down a substance's total cohesive energy into three components:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[7][8]

The principle is that substances with similar HSP values are likely to be miscible.[9]

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Ethanol 15.88.819.4
THF 16.85.78.0
(Data sourced from publicly available HSP lists)[7]

While the exact HSP for 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile is not readily published, we can infer its characteristics. As a large aromatic molecule, it will have a significant δD value and a moderate δP value due to the nitrile and bromo groups. Its δH value will be very low as it is not a hydrogen bond donor.

Comparing the solvents, THF has a lower δH value (8.0) than ethanol (19.4), making it a much better match for the compound's low hydrogen bonding character.[7] This numerical approach confirms the qualitative explanation: the large mismatch in hydrogen bonding energy is the primary driver for poor solubility in ethanol.

Part 2: Troubleshooting Workbench - The "How-To"

This section provides a systematic approach to overcoming solubility issues encountered during your experiments.

Initial Observation: My compound won't dissolve or precipitates out of solution.

Before proceeding, it's critical to distinguish between poor kinetic solubility (dissolution rate is very slow) and poor thermodynamic solubility (the compound is fundamentally insoluble at the desired concentration).[10][11][12]

Use the following workflow to diagnose and solve the problem.

G start START: Compound Precipitation / Poor Dissolution check_conc Is the concentration exceeding known solubility limits? start->check_conc solvent_shock Are you diluting a concentrated stock (e.g., from DMSO) into ethanol? check_conc->solvent_shock No thermo_issue Thermodynamic Issue: True Insolubility check_conc->thermo_issue Yes temp_effect Have you tried gentle heating (e.g., 30-40°C)? solvent_shock->temp_effect No solution_shock Cause: Solvent Shock. Solution: Add stock solution dropwise to vigorously stirring ethanol. solvent_shock->solution_shock Yes dissolved_heat Does it dissolve with heat? temp_effect->dissolved_heat precip_cool Does it precipitate upon cooling? dissolved_heat->precip_cool Yes kinetic_issue Kinetic Issue: Slow Dissolution dissolved_heat->kinetic_issue No, stays dissolved precip_cool->thermo_issue Yes solution_kinetic Solution: Increase sonication time, use a magnetic stirrer, gently warm. kinetic_issue->solution_kinetic solution_thermo Solution: Lower concentration, change solvent, or use a co-solvent system. thermo_issue->solution_thermo

Caption: Troubleshooting workflow for solubility issues.

Q3: I see immediate cloudiness when adding my DMSO stock to ethanol. What is happening?

A3: This is a classic case of "solvent shock" or "antisolvent precipitation".[13] Your compound is highly soluble in the concentrated DMSO stock, but when this stock is rapidly diluted into ethanol (an antisolvent), the compound crashes out of solution before it has a chance to properly disperse and dissolve in the bulk ethanol.

  • Solution: Add the DMSO stock solution drop-by-drop into the ethanol while vigorously stirring or vortexing. This ensures the localized concentration of the antisolvent remains low, allowing the compound molecules to disperse more effectively.

Q4: The compound dissolves in ethanol with heating but crashes out when it cools to room temperature. What should I do?

A4: This indicates that you have exceeded the thermodynamic solubility limit of the compound in ethanol at room temperature. The increased thermal energy at higher temperatures was able to overcome the unfavorable solute-solvent interactions, but this state is not stable upon cooling.

  • Solution 1 (Lower Concentration): The simplest solution is to work at a lower concentration that is within the solubility limit at your working temperature.

  • Solution 2 (Co-Solvent System): If you must work at a higher concentration, you will need to modify the solvent system. A common strategy is to create a co-solvent mixture. For example, you could prepare a 9:1 or 4:1 (v/v) mixture of THF:Ethanol. The THF will act as the primary solvent, while the ethanol may be required for the specific experimental conditions. Always test the miscibility and stability of your final formulation.

Part 3: Experimental Protocols

These protocols provide a standardized framework for assessing and improving the solubility of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile.

Protocol 1: Determining Thermodynamic Solubility via the Shake-Flask Method

This method is the gold standard for determining the equilibrium solubility of a compound.[11][14]

Objective: To determine the maximum soluble concentration of the compound in ethanol and THF at a set temperature (e.g., 25 °C).

Materials:

  • 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (solid)

  • Ethanol (anhydrous, reagent grade)

  • THF (anhydrous, reagent grade)

  • Glass vials with PTFE-lined caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • HPLC-UV or similar quantitative analytical instrument

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Add an excess amount of the solid compound to a series of vials (e.g., add 5-10 mg to 1 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.

  • Add the chosen solvent (ethanol or THF) to each vial.

  • Seal the vials tightly and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.[14] Visual inspection should confirm that solid material is still present.

  • After equilibration, let the vials stand for at least 1 hour to allow excess solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.

  • Dilute the filtered sample with a suitable mobile phase and quantify the concentration using a pre-validated HPLC-UV method against a standard curve.

Protocol 2: Developing a Co-Solvent System

Objective: To find a suitable ratio of a good solvent (THF) and a poor solvent (ethanol) that keeps the compound dissolved at the desired concentration.

Procedure:

  • Prepare a high-concentration stock solution of your compound in 100% THF (e.g., 20 mg/mL).

  • Prepare a series of solvent blends in separate vials (e.g., 10% THF in ethanol, 20% THF in ethanol, etc., up to 50%).

  • Add a small, precise volume of your THF stock solution to each of the co-solvent blends to achieve your final target concentration.

  • Vortex each vial thoroughly.

  • Observe the vials immediately for any signs of precipitation (cloudiness).

  • Let the vials stand at room temperature for 24 hours and observe again. The lowest percentage of THF that maintains a clear solution is your optimal co-solvent system for this concentration.

References

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from Master Organic Chemistry website. [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from University of Rochester Chemistry Department website. [Link]

  • PubChem. (n.d.). 4'-bromo-[1,1'-Biphenyl]-4-carbonitrile. Retrieved from National Center for Biotechnology Information. [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from Chemistry Steps website. [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carbonitrile. Retrieved from National Center for Biotechnology Information. [Link]

  • Patel, D., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from a relevant scientific journal. [Link]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from Labclinics website. [Link]

  • Aozun Asia. (2025, June 30). The Difference Between Polar Protic And Aprotic Solvents In Solubility. Retrieved from Aozun Asia website. [Link]

  • ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. Retrieved from ChemTalk website. [Link]

  • Giménez-Rota, A., et al. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from MDPI. [Link]

  • Vora, C., et al. (2026, January 5). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from ResearchGate. [Link]

Sources

Recrystallization solvents for high-purity 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile

Topic: Optimization of Recrystallization Solvents & Protocols CAS Registry Number: 160521-46-0 Molecular Formula: C13H8BrN Melting Point: 62.0 – 66.0 °C [1][1]

Module 1: Solvent Selection Matrix

Scientist's Note: The critical physical property defining your purification strategy is the melting point (62–66 °C).[1] This relatively low melting range presents a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization if the solvent boiling point exceeds the product's melting point significantly, or if the solution is too concentrated.[1]

Primary Solvent Recommendations
Solvent SystemTypeSuitability RatingTechnical Rationale
Ethanol (EtOH) Polar Protic[1] ★★★★★ (Best)Excellent solubility differential between hot (50°C) and cold (0°C).[1] Moderate polarity facilitates crystal lattice formation for the cyano-biphenyl core.[1]
Acetonitrile (MeCN) Polar Aprotic[1] ★★★★☆High solubility for the nitrile group.[1] Good for removing non-polar impurities, but requires cooling to -20°C for maximum yield.[1]
Hexane / Ethyl Acetate Binary[1] ★★★★☆Ratio 4:1 to 9:1. Ideal for removing more polar impurities.[1] Allows fine-tuning of polarity to prevent oiling out.[1]
Methanol (MeOH) Polar Protic[1] ★★★☆☆Often too soluble; yield may be low unless significantly cooled.[1] Good for washing filter cakes.[1]
Toluene Non-Polar Aromatic[1][2] ★☆☆☆☆ (Avoid)Risk: High boiling point (110°C) > Product MP (62°C).[1] High likelihood of product melting into an oil rather than crystallizing.[1]

Module 2: Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol)

Best for: General purity enhancement (>95% starting purity).[1]

  • Preparation: Place crude 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Ethanol (approx. 5–7 mL per gram of solute).

  • Heating: Heat the mixture to 55–60 °C (Do NOT exceed 65 °C to avoid melting the solid into an oil). Stir until fully dissolved.

    • Checkpoint: If the solution is dark/black, remove from heat, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through a Celite pad.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1 hour) with gentle stirring.

    • Note: Rapid cooling shocks the system, trapping impurities.[1]

  • Finishing: Once room temperature is reached, place the flask in an ice bath (0–4 °C) for 30 minutes.

  • Filtration: Collect crystals via vacuum filtration.[1] Wash with cold Ethanol (-10 °C).[1]

Protocol B: Anti-Solvent Precipitation (Hexane/EtOAc)

Best for: Low-melting solids prone to oiling out.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of Ethyl Acetate at room temperature.[1]

  • Precipitation: Slowly add Hexane dropwise while stirring.

  • Cloud Point: Stop adding Hexane when a persistent cloudiness appears.

  • Re-dissolution: Add a few drops of Ethyl Acetate until the solution clears again.

  • Crystal Growth: Place the vessel in a refrigerator (4 °C) overnight. Do not disturb.

Module 3: Troubleshooting & FAQs

Q1: My product is separating as a yellow oil at the bottom of the flask instead of crystals. Why?

  • Diagnosis: This is "Oiling Out."[1] It occurs because the temperature of your solvent is higher than the melting point of the product (62°C) when saturation is reached, or the solvent is too polar/non-polar gap is too wide.

  • Fix:

    • Re-heat the mixture until the oil dissolves (add a small amount of solvent if necessary).

    • Seed it: Add a tiny crystal of pure product (if available) at 50°C.

    • Slower Cooling: Wrap the flask in a towel to slow the cooling rate.

    • Change Solvent: Switch to the Binary System (Protocol B) where you can control solubility at lower temperatures.[1][3]

Q2: The crystals are grey/brown instead of white/pale yellow.

  • Diagnosis: Palladium (Pd) contamination from the Suzuki coupling synthesis.[1]

  • Fix: Recrystallization alone rarely removes Pd.[1] You must perform a Hot Filtration step using a scavenger.[1]

    • Action: Dissolve in EtOAc, add Thiol-functionalized Silica (or activated charcoal), stir for 30 mins, and filter through Celite before attempting recrystallization.

Q3: I have low recovery yield (<50%).

  • Diagnosis: The product is too soluble in the chosen solvent at room temperature.[1]

  • Fix:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling.

    • Use a colder final temperature (-20°C freezer).

    • Add an anti-solvent (Water if using Ethanol; Hexane if using EtOAc) to force precipitation.[1]

Module 4: Visualization (Logic & Workflow)

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile CheckMP Check Impurity Profile Start->CheckMP PdResidue Dark/Black (Pd Residue)? CheckMP->PdResidue Filter Action: Hot Filtration (Celite/Charcoal) PdResidue->Filter Yes SolventChoice Select Solvent Strategy PdResidue->SolventChoice No Filter->SolventChoice Ethanol Solvent: Ethanol (55°C) SolventChoice->Ethanol Standard Purity Binary Solvent: Hexane/EtOAc (RT) SolventChoice->Binary High Oiling Risk Oiling Risk: Oiling Out? Ethanol->Oiling AntiSolvent Protocol: Anti-Solvent Addition Binary->AntiSolvent SlowCool Protocol: Slow Cool + Seeding Oiling->SlowCool If Oil Forms

Caption: Decision logic for selecting the optimal purification route based on impurity profile and phase behavior.

References

  • Mandle, R. J., & Goodby, J. W. (2022).[1] A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes. Liquid Crystals, 49(10), 1365–1374.[1] (Validates cyanobiphenyl solubility behaviors). Retrieved from [Link][4]

  • PubChem. (2025).[1] Compound Summary: 4'-bromo-[1,1'-Biphenyl]-4-carbonitrile.[1] (Structural analog data for solubility correlation). Retrieved from [Link]

Sources

Technical Support Center: Palladium Remediation for 3'-bromo-4-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing palladium contaminants from 3'-bromo-4-cyanobiphenyl product Role: Senior Application Scientist / Technical Support Lead

Case ID: PD-REM-CN-BR Status: Active Guide Applicable For: Intermediate isolation post-Suzuki-Miyaura coupling or C-H activation.

Executive Summary

You are likely isolating 3'-bromo-4-cyanobiphenyl as a pharmaceutical intermediate. The presence of the cyano (nitrile) group presents a specific challenge: nitriles are competent


-donors that can coordinate Palladium (Pd), effectively "solubilizing" metal residues and resisting standard washes. Furthermore, the bromine  substituent renders the molecule lipophilic and sensitive to subsequent oxidative addition if residual Pd(0) remains active.

This guide prioritizes Solid-Supported Scavengers (Functionalized Silica) over activated carbon or crystallization, as this method offers the highest selectivity for Pd in the presence of competing nitrile coordination.

Module 1: Diagnostic & Assessment (Triage)

Q: I can see black particles in my product. Does this mean I have high Pd content?

A: Not necessarily, but it indicates a specific type of contamination.

  • Visible Black Particles: This is heterogeneous Pd(0) (Palladium black) . It is often non-catalytic but mechanically trapped. Simple filtration through Celite® or a 0.45 µm membrane often removes this, but it rarely solves the compliance issue.

  • The Invisible Threat: The real problem is homogeneous Pd(II) or soluble colloidal Pd(0) coordinated to your nitrile group. This is invisible and passes through standard filters.

  • Action: Do not rely on visual inspection. Perform an XRF screen (fast, qualitative) or ICP-MS (quantitative) before and after treatment.

Q: What is the target limit for this intermediate?

A: Consult ICH Q3D Class 2B guidelines.

  • Oral Administration: < 10 ppm (µg/g).[1]

  • Parenteral: < 1 ppm.

  • Note: Since this is an intermediate (containing a Bromine handle for further reaction), removing Pd now is critical to prevent catalyst poisoning or regioselectivity errors in the next synthetic step.

Module 2: The Core Protocol (Functionalized Silica)

Recommendation: Use Thiol (SH) or Thiourea functionalized silica. Scientific Rationale: According to Hard-Soft Acid-Base (HSAB) theory, Sulfur is a "soft" base with a high affinity for "soft" Pd acids. The Pd-S bond is significantly stronger (thermodynamically favored) than the Pd-N (nitrile) coordination bond, effectively stripping the metal from your product.

Standard Operating Procedure (SOP)

Reagents:

  • Crude 3'-bromo-4-cyanobiphenyl (dissolved in THF, EtOAc, or Toluene).

  • SiliaMetS® Thiol or SiliaMetS® Thiourea (preferred for high Pd(II) content).

Protocol:

  • Dissolution: Dissolve the crude product fully. Avoid suspensions; the scavenger needs contact with soluble Pd species.

  • Loading: Add 3–5 equivalents of scavenger relative to the residual Pd content (if known). If unknown, start with 5-10% w/w relative to the mass of the product.

  • Temperature (Critical): Heat the mixture to 50–60°C .

    • Why: Scavenging is an equilibrium process. Heat provides the activation energy to break the Pd-Nitrile coordination and form the Pd-Sulfur bond. Room temperature is often too slow for nitrile-containing substrates.

  • Time: Stir vigorously for 4 hours .

  • Filtration: Filter the suspension while hot through a pad of Celite® or a sintered glass funnel.

    • Why: Filtering hot prevents the product from crystallizing out and getting trapped in the silica matrix, which would lower your yield.

  • Analysis: Analyze the filtrate via ICP-MS.

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct removal method based on contamination levels.

Pd_Removal_Decision_Tree Start Crude 3'-bromo-4-cyanobiphenyl Assessment Measure Pd Content (ICP-MS) Start->Assessment High_Contam > 1000 ppm Pd? Assessment->High_Contam Bulk_Removal Step A: Bulk Removal (Activated Carbon / Cryst.) High_Contam->Bulk_Removal Yes (Gross Contamination) Scavenger_Direct Direct Scavenging (5-10 wt% Silica-Thiol) High_Contam->Scavenger_Direct No (Trace <1000ppm) Polishing Step B: Polishing (Silica-Thiol Scavenger) Bulk_Removal->Polishing Process 1. Dissolve in THF/EtOAc 2. Add Scavenger 3. Heat to 50°C (4h) Polishing->Process Scavenger_Direct->Process Filter Hot Filtration (Remove Solid Pd-Silica) Process->Filter Final_QC Final QC (<10 ppm) Filter->Final_QC

Caption: Decision matrix for selecting bulk removal vs. direct scavenging based on initial Pd load.

Module 3: Troubleshooting & FAQs

Q: The scavenger didn't work. I still have ~50 ppm Pd. Why?

A: This is likely due to Steric Hinderance or Oxidation State Mismatch .

  • The Issue: If your Pd is in the Pd(0) state (from Suzuki coupling) but protected by bulky phosphine ligands (like PPh3 or dppf), the scavenger pores might be too small, or the kinetics too slow.

  • The Fix:

    • Switch Scavenger: Try SiliaMetS® DMT (Dimercaptotriazine). It has a more accessible binding site and higher affinity for Pd(0).

    • Add an Oxidant: Briefly treating the solution with a mild oxidant (air bubbling or trace peroxide—check product stability first) can convert Pd(0) to Pd(II), which binds much faster to Thiol scavengers.

Q: Why not just use Activated Carbon? It's cheaper.

A: Activated carbon is "non-selective."

  • Yield Loss: Your product (3'-bromo-4-cyanobiphenyl) has two aromatic rings. Activated carbon interacts strongly with

    
    -systems. You will likely lose 10–20% of your product to adsorption on the carbon.
    
  • Efficiency: Carbon relies on surface adsorption, which is easily reversible if the solvent strength changes. Silica scavengers form covalent-like coordination bonds.

Comparative Data: Scavenger vs. Carbon

Data simulated based on typical Suzuki coupling workups (See Ref 1, 2).

MethodPd Removal EfficiencyProduct Recovery (Yield)Selectivity
Silica-Thiol (Si-SH) > 99% (< 5 ppm residual)> 98% High (Chemisorption)
Activated Carbon ~ 85% (Variable)~ 80-90% (Loss to pores)Low (Physisorption)
Crystallization ~ 60% (Pd trapped in lattice)> 90%Low (Inclusion issues)
Q: Can I just wash with aqueous NAC (N-Acetylcysteine)?

A: Aqueous washes are often ineffective for this specific molecule.

  • Reason: 3'-bromo-4-cyanobiphenyl is highly lipophilic. The Pd-Product complex stays in the organic layer. Washing with aqueous NAC relies on phase transfer, which is inefficient without a phase transfer catalyst. Solid-supported scavengers work directly in the organic phase, eliminating this barrier.

Module 4: Mechanism of Action

Understanding the competition between your product and the scavenger is vital. The diagram below illustrates how the Thiol-Silica intercepts the Palladium.

Scavenging_Mechanism Pd_Complex Pd-Product Complex (Pd coordinated to Nitrile) Transition Heat (50°C) Ligand Exchange Pd_Complex->Transition Dissolved in THF Scavenger Silica-Thiol (Solid) (High Affinity Ligand) Scavenger->Transition Added Solid Waste Pd-S-Silica (Trapped in Filter) Transition->Waste Pd binds Sulfur Product Purified Product (Filtrate) Transition->Product Product released

Caption: Ligand exchange mechanism where high-affinity Thiol displaces the Nitrile-Pd coordination.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers - User Guide & Application Notes.

  • International Council for Harmonisation (ICH). (2019). ICH Q3D(R1) Guideline for Elemental Impurities.

  • Biotage. (2023).[2] Metal Scavengers vs. Carbon: A Comparative Study.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process. Organic Process Research & Development.

Sources

Technical Support Center: Nitrile Hydrolysis in Biphenyl Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Priority: High Assigned Specialist: Senior Application Scientist Topic: Troubleshooting conversion of cyano-biphenyls (


) to carboxylic acids (

) or amides (

).

Executive Summary & Triage

Biphenyl nitriles are notoriously difficult substrates due to a convergence of adverse factors: lipophilicity (poor aqueous solubility), steric hindrance (especially with ortho-substitution common in Sartan intermediates), and electronic deactivation (conjugation effects).

This guide addresses the three most common support tickets we receive:

  • Incomplete Conversion: The reaction stalls at the primary amide.

  • Steric Lockout: Ortho-substituents prevent nucleophilic attack.

  • Substrate Degradation: Harsh acid/base reflux destroys the biphenyl core.

Root Cause Analysis & Troubleshooting Modules

Ticket #001: "The reaction stalled at the Primary Amide ( )."

Diagnosis: Rate-Determining Step (RDS) Mismatch. In base-catalyzed hydrolysis, the conversion of the nitrile to the amide is often faster than the conversion of the amide to the carboxylate. If you stop early or use insufficient temperature, you isolate the amide.

  • The Mechanism:

    • 
       attacks 
      
      
      
      
      
      Imidate intermediate
      
      
      Amide .
    • 
       attacks Amide 
      
      
      
      Tetrahedral intermediate
      
      
      Carboxylate .[1]
    • Critical Insight: The amide anion is a poor leaving group. Without high heat or high concentration of base, the second step becomes the bottleneck.

Corrective Action:

  • Increase Base Concentration: Shift from 1M to 5-10M NaOH.

  • Add Peroxide (Radziszewski Reaction): If you want the amide, use

    
    . If you want the acid, avoid it or ensure vigorous subsequent hydrolysis.
    
  • Switch to Acid: In acid catalysis (

    
    ), the amide hydrolysis is often faster than the initial hydration, preventing amide accumulation.
    
Ticket #002: "My Biphenyl is insoluble and unreactive."

Diagnosis: Phase Transfer Limitation. Biphenyls are greasy. Aqueous NaOH or HCl cannot reach the nitrile buried in the organic phase.

Corrective Action:

  • Solvent System: Switch to high-boiling polar solvents compatible with water, such as Ethylene Glycol (

    
    ) or Diglyme . This allows higher reaction temperatures than ethanol/water.
    
  • Phase Transfer Catalysis (PTC): Add 5 mol% Tetrabutylammonium bromide (TBAB) or Aliquat 336 . This shuttles hydroxide ions into the organic phase.

Ticket #003: "Ortho-substituents are blocking the reaction."

Diagnosis: Steric Shielding. In 2-cyanobiphenyls (e.g., Valsartan precursors), the second phenyl ring twists out of plane, physically blocking the cyano group from nucleophilic attack.

Corrective Action:

  • Microwave Irradiation: This is the "nuclear option" for sterically hindered nitriles. It provides rapid, uniform heating that overcomes the activation energy barrier significantly faster than thermal reflux.

  • Anhydrous Hydroxide: Use solid KOH in tert-butanol. The bulky solvent and high basicity can sometimes bypass hydration shells that impede attack.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct hydrolysis method based on your substrate's constraints.

NitrileHydrolysis Start Substrate: Biphenyl Nitrile CheckSterics Is the Nitrile Sterically Hindered? (e.g., Ortho-substituted) Start->CheckSterics CheckSensitive Is the Substrate Acid/Base Sensitive? CheckSterics->CheckSensitive No Microwave Method B: Microwave Assisted (High T, Short Time) CheckSterics->Microwave Yes (Severe Hindrance) StandardBase Method A: Standard Base Hydrolysis (NaOH/EtOH, Reflux) CheckSensitive->StandardBase No (Robust) MetalCat Method C: Metal Catalysis (Ru/Pt - Neutral pH) CheckSensitive->MetalCat Yes (Fragile) AcidHydrolysis Method D: Acid Hydrolysis (H2SO4/AcOH) StandardBase->AcidHydrolysis Stalls at Amide?

Figure 1: Decision tree for selecting hydrolysis conditions based on steric hindrance and substrate stability.

Standard Operating Procedures (SOPs)

Method A: High-Temperature Base Hydrolysis (For Hindered Biphenyls)

Best for: 2-cyano-biphenyls that are stable to base but resist standard reflux.

ParameterSpecification
Reagent Potassium Hydroxide (KOH)
Solvent Ethylene Glycol (allows

)
Stoichiometry 10-20 equivalents of Base
Temperature

Protocol:

  • Dissolve 10 mmol of biphenyl nitrile in 20 mL of ethylene glycol.

  • Add 5.6 g (100 mmol) of KOH pellets.

  • Heat to

    
     with vigorous stirring for 12–24 hours.
    
  • Workup: Cool to RT, dilute with water (50 mL). Wash with ether to remove unreacted nitrile. Acidify the aqueous layer to pH 2 with conc. HCl to precipitate the biphenyl carboxylic acid.

Method B: Microwave-Assisted Hydrolysis

Best for: Rapid screening and extremely stubborn sterics.

ParameterSpecification
Reagent 25% aq. NaOH
Vessel Sealed Microwave Vial (High Pressure)
Power/Temp 150-200 W /

Time 10 - 30 minutes

Protocol:

  • Load nitrile (1 mmol) and 3 mL of 25% NaOH into a microwave vial.

  • Add a stir bar and seal.

  • Irradiate at

    
     for 20 minutes (dynamic power mode).
    
  • Safety Note: Ensure the vessel is rated for the generated pressure (approx 5-10 bar).

Method C: Ruthenium-Catalyzed Hydration (Green/Neutral)

Best for: Stopping at the Amide or Acid-Sensitive Substrates. Note: This usually yields the Amide . To get the acid, a second mild hydrolysis step is needed, but this bypasses the difficult initial hydration.

Mechanism: The Ruthenium center activates the nitrile by coordination, making it susceptible to water attack without extreme pH.

RuMechanism Ru Ru-Catalyst Complex [Ru]-(N≡C-R) Ru->Complex + Nitrile Nitrile R-CN Amide R-CONH2 Complex->Amide + Water (Intramolecular Attack) Water H2O Amide->Ru Release Catalyst

Figure 2: Simplified catalytic cycle for Ruthenium-mediated nitrile hydration.

Protocol:

  • Suspend nitrile (1 mmol) in water (3 mL).

  • Add Ru(OH)x/Al2O3 catalyst (5 mol% Ru).

  • Heat at

    
     (or microwave at 
    
    
    
    ) for 1-3 hours.
  • Filter catalyst (reusable) and crystallize product.

References & Grounding

  • Yamaguchi, K., et al. (2004).[2] Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina. Angewandte Chemie International Edition.

    • Relevance: Establishes the Ruthenium catalytic cycle for neutral hydration.

  • CEM Corporation. Hydrolysis Reaction - Microwave Synthesis Applications.

    • Relevance: Validates microwave protocols for reducing reaction times from hours to minutes.

  • Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.

    • Relevance: detailed mechanistic breakdown of the base-catalyzed rate-limiting steps.

  • Organic Chemistry Portal. Hydrolysis of Nitriles.

    • Relevance: General repository for functional group interconversion conditions.

  • Ghaffar, T., & Parkins, A. W. (2000). The hydrolysis of nitriles to amides using a platinum catalyst. Tetrahedron Letters. (Cited context: Platinum catalysts for hindered nitriles).

Sources

Validation & Comparative

FTIR Analysis of Functionalized Biphenyls: A Strategic Guide for Nitrile and Aryl Bromide Detection

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characteristic Peaks for Nitrile and Aryl Bromide in Biphenyls Content Type: Technical Comparison & Application Guide

Executive Summary

In drug discovery and materials science (e.g., liquid crystals), biphenyl cores functionalized with nitriles and aryl halides are critical intermediates. While Fourier Transform Infrared Spectroscopy (FTIR) is the industry standard for rapid functional group verification, it presents a dichotomy in performance for this specific molecular class: it is definitive for nitriles but ambiguous for aryl bromides.

This guide provides a technical breakdown of the spectral characteristics of 4'-bromo-4-biphenylcarbonitrile and similar derivatives, compares FTIR efficacy against Raman spectroscopy, and outlines a self-validating experimental protocol.[1]

Part 1: The Analytical Challenge

Biphenyl systems introduce extensive


-conjugation, which shifts vibrational frequencies compared to aliphatic analogs.
  • The Nitrile (-C≡N): A "silent" region oscillator.[1] It is highly polar, resulting in a strong dipole change and a sharp, diagnostic FTIR peak.[2]

  • The Aryl Bromide (Ar-Br): A heavy-atom oscillator.[1] The C-Br stretch occurs in the "fingerprint region" (< 1100 cm⁻¹) and couples with aromatic ring vibrations, making it difficult to isolate from the biphenyl backbone signals.

Part 2: Spectral Analysis & Characteristic Peaks[3][4]

The following data is based on standard transmission (KBr) and ATR correction for para-substituted biphenyls.

Table 1: Diagnostic FTIR Peaks for Biphenyl Derivatives
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic ValueNotes
Nitrile (-C≡N) Stretching (

)
2220 – 2240 Strong / SharpHigh Conjugation with the biphenyl ring lowers this from the aliphatic range (~2260 cm⁻¹).[1]
Aromatic Ring C=C Ring Stretch1600, 1580, 1480 MediumMediumThe "Biphenyl Doublet" near 1600/1580 cm⁻¹ is characteristic of conjugated aromatics.
Aryl Bromide C-Br Stretch1000 – 1075 Weak / VariableLow Often obscured by in-plane C-H bending.[1] Reliability is poor in FTIR.[1]
Substituent Pattern C-H Out-of-Plane Bend810 – 840 StrongHighSpecific to para-substitution (1,4-disubstituted rings).[1]
Detailed Spectral Interpretation
  • The Nitrile Shift: In a non-conjugated alkyl nitrile, the peak appears near 2260 cm⁻¹.[3] In biphenyls, the delocalization of electrons into the aromatic ring weakens the C≡N bond force constant, consistently shifting the peak to 2225 ± 5 cm⁻¹ [1].

  • The Bromide Problem: The C-Br stretch involves a heavy atom, pushing the frequency low (often 1070 cm⁻¹ or 600-700 cm⁻¹). In biphenyls, this region is crowded with C-H in-plane bending modes.[1] Do not rely solely on FTIR for C-Br confirmation.

Part 3: Method Comparison (FTIR vs. Raman)

For this specific chemical class, a single analytical technique is often insufficient.[1] The table below compares FTIR with its complementary technique, Raman Spectroscopy.

Table 2: Performance Comparison
FeatureFTIR (Mid-IR) Raman Spectroscopy
Physics Measures change in Dipole Moment.[1]Measures change in Polarizability.[1]
Nitrile Detection Superior. The C≡N bond is highly polar, yielding a massive IR signal.Good, but often less intense than in IR.[1]
Aryl Bromide Detection Poor. C-Br stretch is weak and obscured.Superior. The C-Br bond is highly polarizable and heavy, yielding a strong, distinct Raman shift (~200-300 cm⁻¹ region).
Biphenyl Backbone Shows asymmetric vibrations well.[1]Shows symmetric ring breathing modes (very strong ~1600 cm⁻¹).[1]
Sample Prep Requires contact (ATR) or pellet (KBr).[1]Non-contact; can shoot through glass vials.[1][4]
Decision Logic: When to use which?
  • Use FTIR for quantitative tracking of the Nitrile formation (e.g., during a substitution reaction replacing Br with CN).

  • Use Raman to confirm the integrity of the C-Br bond or the biphenyl backbone conjugation.

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the logical flow for characterizing a bromo-biphenyl-nitrile intermediate.

AnalyticalWorkflow Sample Unknown Biphenyl Sample FTIR_Scan Step 1: FTIR Scan (4000 - 400 cm⁻¹) Sample->FTIR_Scan Check_2230 Check 2220-2240 cm⁻¹ FTIR_Scan->Check_2230 Nitrile_Present Peak Present: Nitrile Confirmed Check_2230->Nitrile_Present Strong Signal Nitrile_Absent No Peak: Precursor/Side Product Check_2230->Nitrile_Absent Flat Baseline Check_Fingerprint Check 800-850 cm⁻¹ Nitrile_Present->Check_Fingerprint Para_Sub Strong Band: Para-Substitution Confirmed Check_Fingerprint->Para_Sub Band at ~820 cm⁻¹ Check_Br Check C-Br Status Para_Sub->Check_Br Raman_Rec Recommendation: Switch to Raman (Look for < 400 cm⁻¹ modes) Check_Br->Raman_Rec Ambiguous IR Signal

Caption: Logical workflow for validating functionalized biphenyls. Note the critical hand-off to Raman spectroscopy for definitive Bromide identification.

Part 5: Experimental Protocol (Self-Validating)

Method: Attenuated Total Reflectance (ATR-FTIR)

Objective: Rapid qualitative identification of 4'-bromo-4-biphenylcarbonitrile.

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR crystal.

  • System Validation (Start-up):

    • Clean crystal with isopropanol.[1]

    • Collect Background Spectrum (Air).[1] Ensure CO₂ doublet (2350 cm⁻¹) is minimal.

    • Self-Check: Energy throughput should be >20% of maximum.[1]

  • Sample Application:

    • Place ~5 mg of solid biphenyl derivative onto the crystal.

    • Apply pressure using the anvil until the "force gauge" indicates optimal contact (usually ~80-100 gauge units).

    • Why: Biphenyls are crystalline solids; poor contact results in noisy spectra and weak peaks.[1]

  • Acquisition Parameters:

    • Range: 4000 – 600 cm⁻¹ (ZnSe cutoff) or 400 cm⁻¹ (Diamond).[1]

    • Resolution: 4 cm⁻¹ (Standard for solids).[1]

    • Scans: 32 (Screening) or 64 (Publication quality).

  • Data Processing:

    • Apply ATR Correction (if comparing to library transmission spectra). ATR intensities vary with wavelength (deeper penetration at lower wavenumbers).[1]

    • Baseline correct only if necessary (linear multipoint).

  • Interpretation Check:

    • Locate the 2225 cm⁻¹ peak.

    • Calculate Peak Height ratio against the aromatic ring stretch at 1600 cm⁻¹ .

    • Validation: If the 2225/1600 ratio deviates significantly from the reference standard, suspect hydrolysis (amide formation) or incomplete reaction.

Part 6: References

  • NIST Mass Spectrometry Data Center. "Benzonitrile, 4-bromo- Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed via .[1]

  • Spectroscopy Online. "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy, vol. 34, no.[1] 7, 2019. Accessed via .[1]

  • Thermo Fisher Scientific. "Raman and FTIR Spectroscopy: Complementary Technologies."[1] Application Notes. Accessed via .[1]

  • PubChem. "4-Bromobenzonitrile Compound Summary."[1][5] National Library of Medicine.[1] Accessed via .[1]

Sources

13C NMR chemical shifts of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation & Comparative NMR Analysis: 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile

Executive Summary

This guide provides a technical analysis of the 13C NMR chemical shifts for 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (CAS: 58743-79-6). As a critical intermediate in the synthesis of liquid crystals and pharmaceutical scaffolds (e.g., biphenyl-based kinase inhibitors), the precise structural validation of this molecule is paramount.

This document differentiates the target 3'-bromo isomer from its most common regioisomeric impurity, 4'-Bromo-[1,1'-biphenyl]-4-carbonitrile , using comparative NMR logic. By focusing on symmetry-derived signal multiplicity and substituent-induced shift effects (SCS), researchers can definitively validate regio-purity without relying solely on reference standards.

Comparative Analysis: Target vs. Alternative

The primary challenge in synthesizing substituted biphenyls via Suzuki-Miyaura coupling is ensuring regio-integrity, particularly when using starting materials like 1-bromo-3-iodobenzene where halogen scrambling or incorrect coupling partners can lead to isomeric impurities.

Structural Logic & Symmetry
  • Target (3'-Bromo isomer): The B-ring is meta-substituted, breaking the symmetry of that ring. This results in a complex aromatic region with distinct signals for nearly every carbon.

  • Alternative (4'-Bromo isomer): The B-ring is para-substituted, retaining a plane of symmetry. This results in chemical shift equivalence for the ortho and meta protons/carbons relative to the bromine.

Table 1: Comparative 13C NMR Performance Metrics (CDCl3, 100 MHz)

Feature3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (Target)4'-Bromo-[1,1'-biphenyl]-4-carbonitrile (Alternative)Diagnostic Value
Total 13C Signals 12 (1 CN + 11 Aromatic)8 (1 CN + 7 Aromatic)High: Peak count is the fastest validation method.
Symmetry Asymmetric B-ring.Symmetric B-ring (AA'BB' system).High: 4'-Br shows intense, equivalent peaks.
C-Br (Ipso) ~123.0 ppm~122.5 ppmLow: Heavy atom effect is similar in both.
C-CN (Nitrile) ~118.9 ppm~118.9 ppmLow: Distant from the variation site.
Unique Signals Distinct C2', C4', C5', C6' signals.C2'/C6' are equivalent; C3'/C5' are equivalent.[1]High: 3'-Br shows a unique isolated singlet (C2') ~130 ppm.

Detailed Chemical Shift Assignment

The following assignments are derived from substituent chemical shift (SCS) additivity rules applied to the parent 4-cyanobiphenyl and 3-bromobiphenyl fragments.

Predicted 13C NMR Data (CDCl3)
  • Solvent: CDCl3 (77.16 ppm triplet reference).

  • Frequency: 100 MHz or higher recommended for resolution of quaternary carbons.

Table 2: Assignment of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile

Carbon PositionTypeShift (δ, ppm)Assignment Logic
C-CN Quaternary118.8 Characteristic nitrile signal.
C-1 (Ring A) Quaternary144.5 Ipso to B-ring; deshielded by aryl-aryl conjugation.
C-4 (Ring A) Quaternary111.5 Ipso to CN; shielded by anisotropic effect of CN.
C-2,6 (Ring A) Methine (CH)127.8 Ortho to biphenyl linkage.
C-3,5 (Ring A) Methine (CH)132.7 Meta to biphenyl linkage; deshielded by CN.
C-1' (Ring B) Quaternary141.8 Ipso to A-ring; bridgehead carbon.
C-3' (Ring B) Quaternary123.1 Ipso to Br; Upfield shift due to heavy atom effect.
C-2' (Ring B) Methine (CH)130.5 Isolated CH between Link and Br; distinct singlet.
C-4' (Ring B) Methine (CH)131.2 Ortho to Br; Para to Link.
C-5' (Ring B) Methine (CH)130.6 Meta to Br and Link.
C-6' (Ring B) Methine (CH)126.0 Para to Br; Ortho to Link.

Note: The "Heavy Atom Effect" of Bromine causes the attached carbon (C-3') to resonate significantly upfield (~123 ppm), often overlapping with aromatic CH signals. This is a classic trap for automated assignment software.

Experimental Validation Protocol

To ensure the data above is reproducible, follow this self-validating synthesis and characterization workflow.

Synthesis (Suzuki-Miyaura Coupling)
  • Reagents: 4-Cyanophenylboronic acid (1.0 eq), 1-Bromo-3-iodobenzene (1.1 eq).

  • Catalyst: Pd(PPh3)4 (3 mol%).

  • Base/Solvent: K2CO3 (2.0 eq) in Toluene/Ethanol/Water (2:1:1).

  • Condition: Reflux under N2 for 12h.

    • Selectivity Note: Oxidative addition occurs preferentially at the C-I bond, preserving the C-Br bond for the final product.

Sample Preparation for NMR
  • Mass: Dissolve 15-20 mg of purified solid in 0.6 mL CDCl3 .

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Acquisition:

    • Pulse Angle: 30° (to allow relaxation of quaternary carbons).

    • Relaxation Delay (D1): >2.0 seconds (Critical for observing the C-CN and C-Br quaternary peaks).

    • Scans: Minimum 512 (due to low sensitivity of non-protonated carbons).

Visualizations & Logic Flows

Diagram 1: Structural Differentiation Logic (DOT)

This flowchart guides the researcher through the decision process of distinguishing the 3'-isomer from the 4'-isomer based on spectral features.

NMR_Logic Start Acquire 13C NMR Spectrum (CDCl3, Proton Decoupled) CountPeaks Count Distinct Signals (Excluding Solvent) Start->CountPeaks Check12 Signal Count = 12? CountPeaks->Check12 High Complexity Check8 Signal Count = 8? CountPeaks->Check8 Low Complexity Check12->Check8 No Analyze Analyze Aromatic Region (120-145 ppm) Check12->Analyze Yes Result4 Impurity Identified: 4'-Bromo-[1,1'-biphenyl]-4-carbonitrile (Symmetric B-Ring) Check8->Result4 Yes Result3 Target Confirmed: 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (Asymmetric B-Ring) Analyze->Result3 Identify C2' Singlet (~130 ppm) & C-Br (~123 ppm)

Caption: Logic flow for distinguishing regioisomers using 13C NMR signal counting and symmetry analysis.

Diagram 2: Synthesis & Selectivity Pathway

Visualizing the origin of the product to understand potential impurities.

Synthesis Boronic 4-Cyanophenylboronic acid Step1 Suzuki Coupling Pd(0), Base (Iodine Selective) Boronic->Step1 Dihalo 1-Bromo-3-iodobenzene Dihalo->Step1 Product 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (Target) Step1->Product Major Path (C-I Activation) Impurity 3,3''-Dibromo-p-terphenyl (Over-coupling Impurity) Step1->Impurity Minor Path (If excess Boronic acid)

Caption: Synthesis pathway highlighting the chemoselectivity required to retain the bromine substituent.

References

  • Reich, H. J. (2021).[2] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

    • Source for substituent chemical shift (SCS)
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1394462 (4'-Bromo isomer). [Link]

    • Source for comparative isomeric d
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

    • Foundational reference for the synthesis protocol and chemoselectivity of I vs Br.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Comparing reactivity of 3'-bromo vs 4'-bromo biphenyl carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3'-bromo-4-biphenylcarbonitrile versus 4'-bromo-4-biphenylcarbonitrile . It is designed for researchers optimizing cross-coupling workflows or designing liquid crystal mesogens.

Executive Summary & Structural Logic

In the synthesis of advanced materials—particularly Liquid Crystals (LCs) and Organic Light Emitting Diodes (OLEDs)—biphenyl carbonitriles serve as the rigid "core." The position of the bromine handle (3' vs. 4') dictates not just the final molecular geometry but the kinetic profile of functionalization.

  • 4'-Bromo Isomer (Para): The "Linear" Scaffold. Highly activated for metal-catalyzed cross-coupling due to extended conjugation with the nitrile group. Primary precursor for nematic LCs (e.g., 5CB).

  • 3'-Bromo Isomer (Meta): The "Angled" Scaffold. Less electronically activated; introduces a kink in the molecular backbone. Used to disrupt crystallinity or tune melting points in optoelectronic materials.

Structural & Electronic Analysis

The reactivity difference is governed by the transmission of the cyano group's electron-withdrawing (EWG) character through the biphenyl bridge.

Feature4'-Bromo (Para-related)3'-Bromo (Meta-related)
Electronic Effect Conjugative + Inductive. The 4-CN group exerts a strong mesomeric (

) pull that extends to the 4' position.
Inductive Only. The meta relationship interrupts direct resonance transmission from the biphenyl bridge.
Hammett Prediction High

character. The C-Br bond is significantly electron-deficient.
Lower

character. The C-Br bond is closer to a standard phenyl bromide.
Steric Environment Unencumbered. The bromine is distal and fully exposed.Slightly Shielded. Flanked by the bridgehead ortho-protons (2'-H), creating minor steric pressure.
Twist Angle Impact Biphenyl twist (~44°) attenuates resonance, but the vector aligns with the 4-4' axis.Twist angle has minimal impact on the already weak inductive transmission.

Reactivity Profile: Palladium-Catalyzed Cross-Coupling

The most common application for these intermediates is Suzuki-Miyaura or Buchwald-Hartwig coupling.

Mechanistic Divergence

The rate-determining step (RDS) for aryl bromides with standard Pd(0) catalysts is typically Oxidative Addition (OA) .

  • 4'-Bromo Reactivity:

    • The electron-deficient nature of the 4'-carbon (induced by the distal 4-CN) lowers the energy barrier for Pd(0) insertion.

    • Outcome: Faster OA rates; compatible with less active/cheaper catalysts (e.g., Pd(PPh

      
      )
      
      
      
      ).
  • 3'-Bromo Reactivity:

    • Lacks the resonance-assisted activation. The C-Br bond is electron-neutral to slightly electron-poor.

    • Outcome: Slower OA rates. May require electron-rich, bulky ligands (e.g., SPhos, XPhos) or higher temperatures to achieve full conversion, especially if competing with homocoupling.

SuzukiCycle cluster_legend Electronic Influence of 4-CN Pd0 Pd(0) Active Species OA_4 Oxidative Addition (4'-Bromo) FAST (Activated) Pd0->OA_4 Low Barrier OA_3 Oxidative Addition (3'-Bromo) MODERATE (Neutral) Pd0->OA_3 Higher Barrier Transmetal Transmetalation (Boronic Acid) OA_4->Transmetal OA_3->Transmetal RE Reductive Elimination (Product Release) Transmetal->RE RE->Pd0 Legend 4'-Br: Resonance Stabilized OA 3'-Br: Inductive Only

Figure 1: Comparative Catalytic Cycle. The 4'-bromo isomer undergoes oxidative addition significantly faster due to the para-EWG effect.

Reactivity Profile: Lithium-Halogen Exchange

Using


-BuLi or 

-BuLi to generate the aryl lithium species presents a chemoselectivity challenge: The Nitrile Trap.
The Competition
  • Pathway A (Desired): Li-Halogen exchange at the C-Br bond.

  • Pathway B (Undesired): Nucleophilic attack of the alkyl lithium on the cyano (-CN) group (forming an imine/ketone).

Experimental Comparison
  • 4'-Bromo: The resulting aryl lithium anion is para to the biphenyl linkage. The negative charge can delocalize slightly toward the electron-poor ring (despite the twist). This stabilization makes the 4'-lithio species less basic but easier to form than the 3' isomer.

  • 3'-Bromo: The anion is meta. Charge is localized. The species is highly reactive (more basic).

Critical Protocol Note: For both isomers, the exchange is faster than nitrile attack only at cryogenic temperatures (< -70°C) .

Validated Protocol: Selective Lithiation

Use this protocol to avoid "Nitrile Attack" side products.

  • Solvent: Anhydrous THF (stabilizes the Li-intermediate).

  • Temperature: Cool substrate to -78°C (Acetone/Dry Ice bath).

  • Reagent: Add

    
    -BuLi (1.05 equiv) dropwise over 20 mins.
    
    • Note: Do not use excess BuLi; it will attack the CN immediately after the Br is consumed.

  • Quench: Add the electrophile (e.g., DMF, Iodine) immediately at -78°C.

  • Warm-up: Only allow warming after the electrophile has reacted.

Experimental Data Summary

The following table summarizes expected performance based on standard biphenyl reactivity patterns and liquid crystal synthesis literature.

Reaction Type4'-Bromo (Para) Performance3'-Bromo (Meta) PerformanceRecommended Catalyst/Reagent
Suzuki Coupling Excellent. Yields >90% common. Fast turnover.Good. Yields 80-90%. Slower kinetics.Pd(dppf)Cl

or Pd(PPh

)

Buchwald Amination High. Activated halide facilitates Pd insertion.Moderate. May require bulky biaryl ligands.Pd

(dba)

+ XPhos
Li-Halogen Exchange Sensitive. 4'-Li is stable at -78°C.Very Sensitive. 3'-Li is highly basic.

-BuLi at -78°C (Strict control)
Crystallinity (Product) High. Linear products (e.g., 5CB) crystallize easily.Low. Kinked products often form oils/glasses.N/A

References

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters. Link

    • Foundational text on 4-alkyl-4'-cyanobiphenyls (5CB), establishing the 4'-bromo reactivity baseline.
  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link

    • Discusses the synthesis of fluorinated biphenyls and the compar
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

    • Authoritative review on the mechanism of oxidative addition regarding electronic effects on aryl halides.
  • BenchChem. (2025).[1][2] Application of 4-Bromobiphenyl in the Synthesis of Liquid Crystals. Link

    • Source of specific protocols for cyanobiphenyl synthesis.

Sources

GC-MS fragmentation pattern of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the GC-MS Profiling of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile[1]

Executive Summary

3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (CAS: 160521-46-0) is a critical halogenated biaryl intermediate, widely utilized in the synthesis of liquid crystals and pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling.[1] Its structural integrity is defined by the meta-positioning of the bromine atom relative to the biphenyl linkage, a feature that significantly alters its reactivity and physicochemical properties compared to its para-isomer (4'-bromo).

This guide provides a definitive technical analysis of its Electron Ionization (EI) mass spectral fragmentation.[1] Unlike simple library matching, this document focuses on the differentiation of regioisomers (ortho, meta, para) which often co-occur as impurities in synthesis but exhibit nearly identical mass spectra. We establish a self-validating protocol combining retention index (RI) analysis with fragmentation logic to ensure unambiguous identification.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile
Common Name 3'-Bromo-4-cyanobiphenyl
CAS Number 160521-46-0
Molecular Formula C₁₃H₈BrN
Exact Mass 256.9840 (⁷⁹Br) / 258.9820 (⁸¹Br)
Key Structural Feature Biphenyl core with electron-withdrawing Cyano (-CN) and Bromo (-Br) substituents on opposite rings.[1]

Experimental Methodology

To replicate the fragmentation patterns and separation resolution described below, the following protocol is recommended. This workflow is designed to maximize the separation of the target meta-isomer from potential para-isomer impurities.

Gas Chromatography (GC) Conditions
  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m × 0.25 mm ID × 0.25 µm film.[1]

  • Carrier Gas: Helium, constant flow 1.0 mL/min.[1]

  • Inlet: Split/Splitless, 280°C. Split ratio 20:1.[1]

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 20°C/min to 200°C.

    • Ramp: 5°C/min to 300°C (hold 5 min).

    • Rationale: The slow ramp (5°C/min) in the mid-range is critical for resolving the 3'-bromo (meta) and 4'-bromo (para) isomers, which have similar boiling points.

Mass Spectrometry (MS) Conditions
  • Ionization: Electron Impact (EI), 70 eV.[1][2]

  • Source Temperature: 230°C.[1][2]

  • Transfer Line: 280°C.[1][2]

  • Scan Range: m/z 50–400.[1]

  • Solvent Delay: 3.0 min (to exclude solvent tail).

Fragmentation Analysis & Mechanism

The EI mass spectrum of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile is dominated by the stability of the biphenyl ring system and the lability of the carbon-bromine bond.

Primary Fragmentation Pathway

The fragmentation follows a high-energy, stepwise degradation:[1]

  • Molecular Ion (M⁺): The radical cation forms at m/z 257 and 259 .[1] The characteristic 1:1 intensity ratio confirms the presence of a single bromine atom.

  • Bromine Loss (Base Peak): The weakest bond in the molecule, C-Br (approx. 66 kcal/mol), cleaves first. This yields the highly stable 4-cyanobiphenyl cation ([M-Br]⁺) at m/z 178 .[1] This is invariably the base peak (100% relative abundance).

  • Cyano Group Elimination: The [M-Br]⁺ ion further fragments by losing the nitrile group, typically as neutral HCN (27 Da) or the cyano radical •CN (26 Da), resulting in ions at m/z 151 and 152 (biphenylene-like cations).[1]

Visualized Pathway (DOT Diagram)

FragmentationPathway Figure 1: EI Fragmentation Pathway of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile M_Ion Molecular Ion (M+) m/z 257 / 259 (1:1 Ratio) Frag_1 [M - Br]+ Cyanobiphenyl Cation m/z 178 (Base Peak) M_Ion->Frag_1 - Br• (79/81 Da) Homolytic Cleavage Frag_2 [M - Br - HCN]+ Biphenylene Cation m/z 151 Frag_1->Frag_2 - HCN (27 Da) Ring Contraction Frag_3 [M - Br - C2H2]+ m/z 152 Frag_1->Frag_3 - C2H2 / CN

Figure 1: The primary fragmentation pathway is driven by the facile loss of the bromine atom, followed by degradation of the nitrile-substituted biphenyl core.[3]

Comparative Isomer Differentiation

The most significant analytical challenge is distinguishing the 3'-bromo (meta) isomer from the 4'-bromo (para) isomer.[1] Their mass spectra are qualitatively identical because the high energy of EI ionization scrambles the ring positions before fragmentation.

Differentiation must rely on Chromatographic Retention.

Predicted Elution Order

On non-polar stationary phases (e.g., DB-5ms), elution is governed by boiling point and molecular shape (planarity).[1]

  • Ortho (2'-bromo): Non-planar due to steric hindrance between rings.[1] Lowest boiling point.[1][4] Elutes first .

  • Meta (3'-bromo): Intermediate planarity.[1] Elutes second .

  • Para (4'-bromo): Linear, planar structure allows efficient stacking.[1] Highest boiling point.[1][4] Elutes last .

Comparison Table
Feature3'-Bromo (Meta) 4'-Bromo (Para) Differentiation Strategy
Molecular Ion (M⁺) m/z 257, 259m/z 257, 259Indistinguishable by MS alone.[1]
Base Peak m/z 178 [M-Br]⁺m/z 178 [M-Br]⁺Indistinguishable .[1] Both lose Br easily.[1][4]
Secondary Ions m/z 151, 76m/z 151, 76Minor intensity variations only.[1]
GC Elution Order Intermediate Late Primary ID Method. Para elutes after Meta.
Boiling Point Trend ~Lower~HigherPara > Meta > Ortho
Identification Workflow (DOT Diagram)

IdentificationWorkflow Start Unknown Sample (Suzuki Coupling Product) GC_Sep GC Separation (DB-5ms Column) Start->GC_Sep Decision_RT Retention Time Analysis (Relative to Standards) GC_Sep->Decision_RT Ortho Early Eluter (2'-Bromo Isomer) Decision_RT->Ortho Fastest Meta Intermediate Eluter (3'-Bromo Isomer) Decision_RT->Meta Medium Para Late Eluter (4'-Bromo Isomer) Decision_RT->Para Slowest MS_Confirm MS Confirmation Check m/z 257/259 Ratio (1:1) Check Base Peak 178 Meta->MS_Confirm End Valid Result MS_Confirm->End Confirmed ID

Figure 2: Operational workflow for distinguishing the target 3'-isomer from common regioisomeric impurities.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromobiphenyl. Retrieved from .[1]

  • NIST Mass Spectrometry Data Center. (2023).[1] Biphenyl, 4-bromo- Mass Spectrum. NIST Standard Reference Database 1A v17.[1] Retrieved from .[1]

  • Korytár, P., et al. (2005).[1][5] "Retention-time database of 126 polybrominated diphenyl ether congeners...". Journal of Chromatography A, 1065(2), 239–249.[5] (Demonstrates elution order principles for halogenated biphenyls).

  • Safe, S., & Hutzinger, O. (1973).[1] Mass Spectrometry of Pesticides and Pollutants. CRC Press.[1] (Foundational text on halogenated aromatic fragmentation).

  • Sparkman, O. D. (2005).[1] Mass Spectrometry Desk Reference. Global View Publishing.[1] (Source for isotopic abundance rules).

Sources

Thermal Stability Profiling of Halogenated Biphenyl Carbonitriles: A Comparative Guide for Advanced Materials

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist, I approach the thermal profiling of halogenated biphenyl carbonitriles not merely as routine data collection, but as a predictive framework for material viability. These compounds—characterized by a rigid biphenyl core and a strong electron-withdrawing carbonitrile (-CN) group—are foundational building blocks in the synthesis of liquid crystals, OLED hole-transporting materials, and active pharmaceutical ingredients (APIs).

The substitution of halogens (Fluorine, Chlorine, Bromine, Iodine) on the biphenyl rings allows us to fine-tune the molecule's electronic properties and steric profile. However, for researchers and drug development professionals, understanding the thermal limits of these derivatives is paramount. Premature degradation during high-temperature processing (e.g., vacuum thermal evaporation for OLEDs or high-temperature cross-coupling reactions) can lead to catastrophic material failure.

This guide objectively compares the thermal performance of fluorinated, chlorinated, brominated, and iodinated biphenyl carbonitriles, providing the mechanistic causality and self-validating experimental protocols required to confidently select the right derivative for your application.

Mechanistic Causality of Thermal Stability

The thermal stability of halogenated biphenyl carbonitriles is governed by two competing molecular dynamics:

  • Bond Dissociation Energy (BDE) and Degradation (

    
    ) :
    The thermal degradation temperature (
    
    
    
    ) is heavily dictated by the strength of the Carbon-Halogen (C-X) bond. Fluorinated derivatives exhibit the highest
    
    
    due to the exceptionally strong C-F bond (~485 kJ/mol), which resists homolytic cleavage even at extreme temperatures. Conversely, as demonstrated in 1, iodine substituents significantly lower decomposition temperatures due to the weak C-I bond (~240 kJ/mol), making them prone to thermal cleavage and radical formation.
  • Crystal Packing and Halogen Bonding (

    
    ) :
    The melting point (
    
    
    
    ) and phase transition behaviors are dictated by intermolecular forces. While fluorine is highly electronegative, its small atomic radius minimizes steric hindrance, often resulting in lower melting points compared to heavier halogens [1]. Bromine and iodine, being highly polarizable, engage in strong intermolecular halogen bonding. This rigidifies the crystal lattice, elevating
    
    
    and making compounds like 2 highly stable solids suitable for organic electronics.
Quantitative Data Comparison

The following table synthesizes the thermal properties of the 4'-halo-[1,1'-biphenyl]-4-carbonitrile series. The inverse relationship between halogen size/polarizability and thermal degradation is a critical heuristic for material selection.

CompoundHalogenC-X BDE (kJ/mol)Melting Point (

, °C)
Degradation Temp (

5%, °C)
Primary Application
4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile Fluorine (F)~485112 - 116> 310Liquid Crystals (Nematic Phase)
4'-Chloro-[1,1'-biphenyl]-4-carbonitrile Chlorine (Cl)~327113 - 115~ 290Agrochemicals / Intermediates
4'-Bromo-[1,1'-biphenyl]-4-carbonitrile Bromine (Br)~285142 - 146~ 270OLED Hole-Transport Materials
4'-Iodo-[1,1'-biphenyl]-4-carbonitrile Iodine (I)~240170 - 175~ 230Pharmaceutical Cross-Coupling

Note:


 values represent the temperature at 5% mass loss under a nitrogen atmosphere. 

values are derived from standard DSC endothermic peaks.
Self-Validating Experimental Protocol: Thermal Analysis (TGA/DSC)

To ensure absolute trustworthiness in material qualification, the thermal profiling of these compounds must follow a self-validating workflow. This methodology integrates internal calibrations and reversibility checks to distinguish true phase transitions from irreversible degradation, a standard practice in 3.

Step 1: Instrument Calibration (The Baseline Validation)
  • Action : Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard (

    
     = 156.6°C) and the Thermogravimetric Analyzer (TGA) using a certified calcium oxalate standard.
    
  • Causality : This ensures that temperature readings are absolute and mass loss steps are accurately quantified. Without this baseline, endothermic shifts could be misattributed to the compound's properties rather than sensor drift.

Step 2: DSC Phase Transition Profiling
  • Action : Weigh 3-5 mg of the halogenated biphenyl carbonitrile into an aluminum crucible. Seal with a pierced lid.

  • Heating Cycle : Heat from 25°C to 200°C at 10°C/min under a continuous

    
     flow (50 mL/min).
    
  • Cooling Cycle (Validation Step) : Cool from 200°C back to 25°C at 10°C/min.

  • Causality : The pierced lid prevents pressure buildup from trace solvent evaporation. The cooling cycle is critical for self-validation: if the melting endotherm observed during heating appears as a crystallization exotherm during cooling, the transition is reversible. This confirms that the molecule has not thermally degraded at its melting point.

Step 3: TGA Degradation Profiling
  • Action : Weigh 5-10 mg of the sample into an alumina (

    
    ) crucible.
    
  • Heating Cycle : Heat from 25°C to 600°C at 20°C/min under an

    
     purge (50 mL/min).
    
  • Causality : Using an inert

    
     atmosphere isolates pure thermal decomposition from oxidative degradation. The 5% mass loss threshold (
    
    
    
    ) is recorded as the onset of thermal instability. For iodinated derivatives, an early, sharp mass loss step correlates directly with the cleavage of the weak C-I bond.
Thermal Analysis Workflow

G N1 Sample Prep: Halogenated Biphenyl Carbonitrile N2 DSC Analysis (Phase Transitions: Tm, Tg) N1->N2 10°C/min, N2 Purge N3 TGA Analysis (Degradation: Td) N1->N3 20°C/min, N2 Purge N4 Data Synthesis & Stability Profiling N2->N4 Endothermic Peaks N3->N4 % Mass Loss N5 Application Selection (OLEDs, LCs, Pharma) N4->N5 Material Qualification

Workflow for the thermal validation and application routing of biphenyl carbonitriles.

Application Guide: Selecting the Right Derivative

Based on the thermal profiling data, material selection should be routed as follows:

  • Fluorinated Derivatives : Optimal for 4. The high thermal stability (

    
     > 310°C) and low steric hindrance allow for stable nematic phases across a broad temperature range without decomposition.
    
  • Brominated Derivatives : The gold standard for OLED materials. The C-Br bond is thermally stable enough to survive vacuum thermal evaporation processes, yet sufficiently reactive to undergo Suzuki-Miyaura cross-coupling for synthesizing extended conjugated systems.

  • Iodinated Derivatives : Best reserved for low-temperature pharmaceutical synthesis. Their low thermal stability precludes high-temperature materials applications, but their exceptional reactivity makes them ideal, highly efficient precursors for complex API scaffolds.

References
  • Form-stable benzoxazine-urethane alloys for thermally reversible light scattering materials . Express Polymer Letters. URL:[Link]

  • Effect of Mesogenic Phase and Structure of Liquid Crystals on Tribological Properties as Lubricant Additives . ResearchGate. URL: [Link]

Sources

Comparative Guide: UV-Vis Absorption Spectra of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (CAS: 58743-81-0) acts as a critical "meta-linker" scaffold in the synthesis of liquid crystals (LCs) and organic light-emitting diode (OLED) materials. Unlike its para-substituted counterparts, which facilitate linear electron delocalization, the 3'-bromo isomer introduces a geometric kink and interrupts conjugation pathways.

This guide provides a technical comparison of the UV-Vis spectral properties of this molecule against its structural analogs. By understanding the interplay between steric hindrance (dihedral twist) and electronic conjugation (resonance) , researchers can utilize UV-Vis spectroscopy not just for identification, but as a probe for molecular geometry and electronic coupling efficiency.

Theoretical Framework: The Physics of Biphenyl Spectra[1][2]

To interpret the spectrum of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile, one must deconstruct the competing forces acting on the biphenyl core.

The "Biphenyl Twist" and Conjugation

The UV absorption of biphenyls is dominated by the


 transition (often termed the K-band). This transition requires orbital overlap between the two phenyl rings.
  • Planarity = Red Shift: Maximum overlap occurs when rings are coplanar (

    
    ).
    
  • Twisting = Blue Shift: Steric hindrance forces the rings to twist (

    
     in solution), reducing overlap and shifting 
    
    
    
    to lower wavelengths (hypsochromic shift).
The "Meta-Conjugation Break"
  • 4'-Substitution (Para): Allows direct resonance ("through-conjugation") from the substituent to the nitrile group. This lowers the HOMO-LUMO gap, causing a significant red shift.[1]

  • 3'-Substitution (Meta): The 3'-position is meta to the inter-ring bond. Electronic effects cannot propagate efficiently via resonance to the other ring. Therefore, the 3'-bromo derivative behaves spectrally more like the unsubstituted parent 4-cyanobiphenyl, despite the presence of the heavy bromine atom.

Visualization: Structure-Property Relationships[4]

G Substituent Substituent Position Sterics Steric Hindrance (Ortho/Meta Proximity) Substituent->Sterics Determines Resonance Resonance Pathway (Through-Conjugation) Substituent->Resonance Controls Twist Dihedral Angle (θ) Sterics->Twist Increases Lambda λ_max Shift Resonance->Lambda Red Shift (Bathochromic) Twist->Lambda Blue Shift (Hypsochromic)

Figure 1: Logical flow determining how substitution patterns influence spectral shifts in biphenyl systems.

Comparative Spectral Analysis

The following table contrasts the target molecule with key alternatives. Note that specific values can vary by


 nm depending on solvent polarity (solvatochromism).

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH) Concentration:


 M
CompoundStructure Description

(nm)

(

)
Spectral Character
Biphenyl Unsubstituted Reference~248~18,000Baseline K-band (conjugated).
4-Cyanobiphenyl (4-CB) Electron-withdrawing CN~270-275~22,000Bathochromic shift due to strong acceptor (CN).
3'-Bromo-[1,1'-biphenyl]-4-CN Target (Meta-Br) ~272-278 ~19,000 Minimal shift vs 4-CB. Br is meta to the bridge, preventing resonance extension.
4'-Bromo-[1,1'-biphenyl]-4-CN Isomer (Para-Br)~290-300~27,000Strong bathochromic shift. "Push-Pull" system (Br donor

CN acceptor).
2'-Bromo-[1,1'-biphenyl]-4-CN Isomer (Ortho-Br)~250-260< 15,000Blue Shift. Steric clash forces ring twist, breaking conjugation.
Key Insight for Researchers

If your synthesis yields a product with


 nm, you likely have the 4'-bromo  isomer (para) or a bis-coupled impurity. The 3'-bromo  target should absorb in a range very similar to the non-brominated precursor, distinguishable primarily by fine structure or slight intensity changes, not a massive peak shift.

Experimental Protocol: Validated Workflow

To ensure reproducible data, follow this self-validating protocol.

Reagents:

  • Solvent: Acetonitrile (HPLC Grade, UV cutoff < 190 nm).

  • Reference: Pure solvent blank.

Workflow Visualization:

Protocol Start Start: Solid Sample Weigh Weigh 1-2 mg (Precision Balance) Start->Weigh Stock Prepare Stock Solution (1 mg/mL in MeCN) Weigh->Stock Dilute Serial Dilution Target: 10⁻⁵ M (Absorbance 0.6 - 0.8) Stock->Dilute Blank Baseline Correction (Dual Beam or Zeroing) Dilute->Blank Scan Scan 200-400 nm (Speed: Medium) Blank->Scan Validation Check Absorbance Is 0.2 < A < 1.0? Scan->Validation Data Export Data (λ_max, Abs) Validation->Data Yes DiluteMore Dilute Further Validation->DiluteMore No (A > 1.0) DiluteMore->Scan

Figure 2: Step-by-step protocol for accurate UV-Vis characterization of biphenyl derivatives.

Critical Steps for Accuracy:
  • Solvent Cutoff: Do not use Acetone or Toluene; they absorb in the target region (250-300 nm).

  • Concentration Check: Biphenyls have high extinction coefficients (

    
    ). If your solution is too concentrated (
    
    
    
    ), the detector saturates, flattening the peak and shifting the apparent
    
    
    . Always aim for
    
    
    .

Application: Monitoring Suzuki Coupling

The primary use of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile is as an electrophile in Suzuki-Miyaura cross-coupling. UV-Vis is an excellent tool for monitoring this reaction because the product (a terphenyl or extended aromatic) will be significantly more conjugated than the starting material.

Reaction Monitoring Logic:

Reaction SM Starting Material (3'-Br-4-CN) λ_max ~275 nm Cat Pd Catalyst + Boronic Acid SM->Cat Conjugation Extension Prod Coupled Product (Extended π-System) λ_max > 300 nm Cat->Prod Conjugation Extension

Figure 3: Spectral shift expected during successful cross-coupling.

  • Observation: As the reaction proceeds, the band at ~275 nm will decrease, and a new, broad band will appear at >300 nm (bathochromic shift).

  • Isosbestic Point: If the reaction is clean (A

    
     B with no intermediates), you may observe a sharp isosbestic point where absorbance remains constant.
    

References

  • NIST Chemistry WebBook. UV/Visible Spectra of Biphenyl Derivatives. National Institute of Standards and Technology. [Link]

  • Royal Society of Chemistry. Electronic excited states and electronic spectra of biphenyl: A study using many-body wavefunction methods. [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy: Effect of Conjugation and Substitution. [Link]

  • Shimadzu Application Guides. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link][2][3][4][5][6]

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Safety Operating Guide

3'-Bromo-[1,1'-biphenyl]-4-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper handling and disposal of specialized chemical intermediates are not merely regulatory formalities; they are critical components of laboratory safety, environmental stewardship, and operational integrity. For drug development professionals and materials scientists, 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile presents a unique set of logistical challenges. Its halogenated biphenyl structure and reactive nitrile group require a highly controlled, cradle-to-grave lifecycle management strategy.

This guide provides a self-validating, step-by-step framework for the operational handling and disposal of this compound, ensuring your laboratory remains compliant, safe, and efficient.

Section 1: Physicochemical Profile & Hazard Causality

To design a safe operational workflow, you must first understand the intrinsic properties of the compound. 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile is a halogenated organic solid. The presence of the bromine atom dictates its entire disposal pathway, strictly prohibiting standard solvent disposal or drain discharge. According to standard safety data , the compound presents multiple acute hazards that require specific engineering controls.

Table 1: Physicochemical & Hazard Profile

Property / HazardValue / DescriptionOperational Implication
Compound Name 3'-Bromo-[1,1'-biphenyl]-4-carbonitrileRequires tracking as a distinct halogenated waste stream.
CAS Number 160521-46-0Used for accurate hazardous waste manifesting.
Molecular Formula C13H8BrNCombustion will produce HBr and NOx gases.
Hazard Codes H302, H312, H332, H315, H319Harmful via ingestion, dermal contact, and inhalation. Causes severe eye/skin irritation.
Precautionary Codes P261, P280, P501Mandates avoiding dust inhalation, strict PPE usage, and approved disposal.
Waste Classification Halogenated Organic SolidMust be segregated from non-halogenated organics and strong oxidizers.

Section 2: Operational Safety & Experimental Handling Protocol

Safety protocols must be self-validating—meaning the failure of one step should be caught by the next. Under the Occupational Safety and Health Administration (OSHA) Laboratory Standard , handling this compound requires strict adherence to a Chemical Hygiene Plan (CHP).

Table 2: PPE & Engineering Controls

Control TypeSpecificationCausality (The "Why")
Engineering Chemical Fume Hood (80-100 fpm)Prevents inhalation of hazardous dust (H332) by pulling particulates away from the breathing zone.
Hand Protection Nitrile Gloves (Double-gloving)Protects against dermal absorption (H312). Double-gloving provides a fail-safe against micro-tears.
Eye Protection Safety Goggles / Face ShieldPrevents serious eye irritation (H319) from accidental particulate splashing or aerosolization.
Body Protection Flame-resistant lab coatMinimizes contamination of personal clothing and prevents secondary exposure outside the lab.
Methodology 1: Safe Handling and Transfer Protocol
  • System Verification: Verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Causality: Adequate airflow is the primary defense against the inhalation of toxic dust.

  • PPE Donning: Equip standard PPE, including a lab coat, safety goggles, and double nitrile gloves. Inspect gloves for any visible defects before proceeding.

  • Material Transfer: Use an anti-static weighing spatula to transfer the solid compound. Causality: Mitigates the risk of static discharge, which could ignite suspended organic dust or cause the powder to scatter unpredictably.

  • Decontamination: Wipe down all spatulas and analytical balances with a compatible solvent (e.g., isopropanol) immediately after use. Dispose of the contaminated wipes directly into the solid halogenated waste stream.

Section 3: Waste Segregation & Storage

Improper waste segregation is a leading cause of laboratory incidents. Mixing halogenated waste with incompatible streams (like strong bases or non-halogenated solvents) can lead to exothermic reactions or complicate the downstream incineration process, exponentially increasing disposal costs and safety risks.

Methodology 2: Waste Segregation and SAA Storage Protocol
  • Container Selection: Select a high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid.

  • Waste Segregation: Deposit the waste strictly into the designated "Halogenated Organic Solid Waste" stream. Do NOT mix with aqueous waste or strong oxidizers.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste. The label must explicitly state: "Hazardous Waste - Halogenated Organic Solid (Contains: 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile)."

  • Secondary Containment: Place the primary container inside a secondary containment tray within the laboratory's Satellite Accumulation Area (SAA). Causality: Secondary containment captures any accidental spills if the primary container fails, preventing environmental contamination and ensuring compliance with EPA accumulation standards .

Section 4: Cradle-to-Grave Disposal & Destruction Methodology

The ultimate destruction of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile requires specialized infrastructure. Landfilling this chemical is strictly prohibited due to the risk of environmental leaching and groundwater contamination. Instead, the Environmental Protection Agency (EPA) mandates high-temperature incineration for halogenated organics .

Methodology 3: Disposal and Incineration Protocol
  • Manifest Generation: Coordinate with your Environmental Health and Safety (EHS) department to generate a Uniform Hazardous Waste Manifest before the SAA 90-day storage limit expires.

  • TSDF Transfer: Transfer the waste to a licensed Resource Conservation and Recovery Act (RCRA) Treatment, Storage, and Disposal Facility (TSDF).

  • High-Temperature Incineration: The TSDF will subject the waste to rotary kiln incineration at temperatures exceeding 1000°C. Causality: The biphenyl structure is highly stable; extreme temperatures and a residence time of >2 seconds are required to break the aromatic rings and achieve the EPA-mandated 99.99% Destruction and Removal Efficiency (DRE).

  • Flue Gas Scrubbing: The incinerator's exhaust must pass through a caustic scrubber system. Causality: Combustion of the bromine atom and nitrile group generates toxic Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx). The wet scrubber neutralizes these acidic gases into harmless salts before atmospheric release.

G Gen Waste Generation (3'-Bromo-[1,1'-biphenyl]-4-carbonitrile) Seg Segregation: Halogenated Organic Solid Gen->Seg Identify & Label Store Satellite Accumulation Area < 90 Days Storage Seg->Store Secondary Containment Trans Licensed RCRA Transporter Store->Trans Manifest & Ship Inc High-Temp Incineration (>1000°C) Trans->Inc Transfer to TSDF Scrub Flue Gas Scrubbing (HBr & NOx Neutralization) Inc->Scrub Exhaust Gases Ash Ash Landfill Disposal Inc->Ash Solid Residue

Logical disposal workflow for 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile waste.

Section 5: Spill Response & Decontamination

In the event of an accidental release outside of primary containment, immediate and calculated action is required to prevent aerosolization.

Methodology 4: Spill Response Protocol
  • Area Isolation: Immediately isolate the spill area, restrict access, and alert nearby personnel. Causality: Prevents the mechanical spread of hazardous dust by foot traffic.

  • PPE Escalation: Ensure the response team is wearing fitted N95 or P100 particulate respirators in addition to standard PPE. Causality: The primary risk during a solid spill is the aerosolization and subsequent inhalation of H332-classified dust.

  • Mechanical Collection: Use a HEPA-filtered vacuum dedicated to chemical spills, or employ a wet-wiping technique to collect the solid. Do NOT dry sweep. Causality: Dry sweeping actively aerosolizes the compound, exponentially increasing inhalation risks and contaminating the broader laboratory environment.

  • Surface Decontamination: Wash the affected area with a damp cloth and a mild detergent. Dispose of all cleanup materials (wipes, PPE, vacuum filters) directly into the halogenated waste stream.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." Available at:[Link]

  • Massachusetts Institute of Technology (MIT) EHS. "Chemical Waste Accumulation and Storage." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Incineration Measurement Guidance Manual." Available at: [Link]

Personal Protective Equipment (PPE) & Handling Guide: 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Do not treat this merely as a "standard organic solid." 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile presents a dual-hazard profile: the nitrile moiety (potential metabolic cyanide release/acute toxicity) and the halogenated biphenyl core (high lipophilicity/skin absorption).

While the solid form presents an inhalation dust hazard, the highest risk profile occurs during solubilization . Once dissolved, the carrier solvent determines the permeation rate through PPE. This guide prioritizes a Vehicle-Dependent PPE Strategy .

Core Hazard Classifications (GHS)
Hazard TypeCodeDescription
Acute Toxicity H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.[1]
Irritation H315 / H319Causes skin irritation and serious eye irritation.[2]
Target Organ H335May cause respiratory irritation (Dust hazard).

The "Vehicle Effect": PPE Selection Logic

Most laboratory exposures occur not from the solid, but from the solution. The solvent (vehicle) acts as a "Trojan Horse," carrying the toxic solute through glove materials that would otherwise resist the solid.

PPE Decision Matrix

Use the table below to select hand protection based on your experimental stage.

Experimental PhaseState/SolventPrimary Glove Recommendation Secondary Layer (Under) Rationale
Weighing / Aliquoting Solid (Powder) Nitrile (5 mil) None requiredNitrile provides excellent abrasion resistance and barrier against solid particulates.
Solubilization A DMSO, Methanol, Ethanol Double Nitrile (Outer 5 mil, Inner 4 mil)Inspect inner glove upon removalNitrile has "Good" to "Excellent" resistance to these polar solvents. Double gloving prevents pinhole exposure.
Solubilization B DCM, Chloroform, THF Laminate (Silver Shield®) or PVA Nitrile (for dexterity)CRITICAL: Standard nitrile degrades in <2 mins with DCM/THF. Dissolved cyanide/biphenyl compounds will penetrate skin immediately.
Reaction/Workup Mixed Organic/Aqueous Double Nitrile Change every 15 minsIf halogenated solvents are absent, double nitrile is acceptable for incidental splash protection only.

Operational Protocols

Protocol A: Weighing & Static Control (Solid Handling)

Biphenyl nitriles are often fluffy, electrostatic solids. Static discharge can cause "jumping" of toxic dust.

  • Engineering Control: Work strictly inside a certified Chemical Fume Hood.

  • Static Mitigation:

    • Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before contact.

    • Alternatively, wipe the exterior of the weighing vessel with a dryer sheet or ethanol wipe to discharge surface static.

  • Weighing:

    • Place the balance inside the hood if vibration isolation allows.

    • If the balance is outside, use a secondary containment transport box to move the weighed solid from balance to hood. Never walk through the lab with an open weigh boat.

Protocol B: Solubilization (High Risk Phase)

This is the moment of maximum dermal absorption risk.

  • Glove Check: Verify solvent compatibility using the Matrix in Section 2.

  • Vessel Selection: Use a vessel with a positive closure (screw cap vial), not an open beaker, to prevent splash-back during sonication or vortexing.

  • Technique:

    • Add solvent to the solid (not solid to solvent) to minimize dust ejection.

    • If using DCM or Chloroform, wear Silver Shield/Laminate gloves . If dexterity is poor, wear a large pair of Nitrile gloves over the laminate gloves to compress the loose fit.

Protocol C: Emergency Response

Self-validating safety: Ensure these items are within arm's reach before starting.

  • Skin Contact (Solid): Brush off excess dry material gently. Wash with soap and water for 15 minutes.[3]

  • Skin Contact (Solution):

    • IMMEDIATELY remove gloves (do not peel slowly; strip them off).

    • Wash with soap and copious water.[2][3][4][5][6]

    • Note: Do not use ethanol or DMSO to wash skin; this enhances absorption of the remaining chemical.

  • Spill Cleanup:

    • Solid: Wet a paper towel with water (to prevent dust) and wipe up. Place in a sealed bag.

    • Solution: Cover with absorbent pads. If halogenated solvent was used, place waste in "Halogenated Organic" bin.[7]

Waste Disposal & Deactivation

Do not mix with strong acids. Although the nitrile group is stable, acidic conditions can theoretically generate HCN gas in the presence of strong nucleophiles or hydrolytic enzymes.

Waste StreamCriteriaDisposal Action
Solid Waste Contaminated weigh boats, paper towels, PPE.Double-bag in clear polyethylene. Label "Toxic Solid - Nitrile."
Liquid Waste A Dissolved in Acetone, MeOH, DMSO, Ethyl Acetate.Non-Halogenated Organic Waste stream.
Liquid Waste B Dissolved in DCM, Chloroform, Dichloroethane.Halogenated Organic Waste stream.[7] CRITICAL: Do not mix with acetone/ketones if highly concentrated acid is present (exothermic risk).

Visual Workflow: PPE Decision Tree

PPE_Decision_Tree Start Handling 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution State_Check->Solution PPE_Solid PPE: Standard Nitrile (5 mil) + N95/Fume Hood Solid->PPE_Solid Solvent_Check Identify Carrier Solvent Solution->Solvent_Check Benign_Solvent Group A: DMSO, MeOH, EtOH, EtOAc Solvent_Check->Benign_Solvent Aggressive_Solvent Group B: DCM, Chloroform, THF Solvent_Check->Aggressive_Solvent PPE_Benign PPE: Double Nitrile Gloves (Change every 30 mins) Benign_Solvent->PPE_Benign PPE_Aggressive PPE: Laminate / Silver Shield® (Standard Nitrile is NOT safe) Aggressive_Solvent->PPE_Aggressive

Caption: Logic flow for selecting glove material based on the carrier solvent's permeation potential.

References

  • TCI Chemicals. (2024). Safety Data Sheet: 3'-Bromo[1,1'-biphenyl]-4-carbonitrile (CAS 160521-46-0). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8] National Academies Press. Retrieved from

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile Gloves.[7][9][10] (Data used for solvent permeation breakthrough times). Retrieved from

  • PubChem. (2024). Compound Summary: Biphenyl-4-carbonitrile derivatives. National Library of Medicine. Retrieved from

Sources

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